molecular formula C9H18BNO4 B595852 N-Boc-Pyrrolidin-2-(R)-ylboronic acid CAS No. 149716-78-9

N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Cat. No.: B595852
CAS No.: 149716-78-9
M. Wt: 215.056
InChI Key: UIIUYLRUCQCTST-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-Pyrrolidin-2-(R)-ylboronic acid (CAS 149716-78-9) is a chiral organoboron compound of significant interest in medicinal chemistry, particularly in the development of targeted radiopharmaceuticals. It serves as a crucial precursor for the synthesis of Fibroblast Activation Protein (FAP) inhibitors . FAP is a serine protease overexpressed in the stromal fibroblasts of more than 90% of human carcinomas, including breast, lung, and colorectal cancers, making it a highly promising target for cancer imaging and therapy . This compound is a key building block in the (R)-pyrrolidin-2-yl-boronic acid (boroPro) pharmacophore. When incorporated into larger ligand structures, it acts as an electrophilic warhead that potently binds to the FAP enzyme . Researchers utilize this scaffold to create diagnostic PET imaging agents and therapeutic drugs, with derivatives showing high tumor uptake and clear visualization in preclinical models . The Boc (tert-butoxycarbonyl) protecting group is essential for facilitating the synthetic manipulation of the pyrrolidine nitrogen during these processes. Handling & Storage: For optimal stability, this product should be stored in a sealed container under an inert atmosphere, preferably in a freezer at -20°C to 2-8°C . Safety Note: This product is for Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676798
Record name [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149716-78-9
Record name 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149716-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of N-Boc-Pyrrolidin-2-(R)-ylboronic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-Pyrrolidin-2-(R)-ylboronic acid

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, a key building block for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral organoboron compound widely utilized as a versatile intermediate in modern organic synthesis.[1] Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds and FDA-approved drugs, making it highly valuable in medicinal chemistry.[2][3] The presence of a reactive boronic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its strategic use in complex molecule synthesis.[1]

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, specifically for the synthesis of α-arylated pyrrolidine derivatives.[1] These structures are integral to the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.[1] The Boc group ensures the stability of the amine during reactions and can be easily removed under mild acidic conditions for subsequent functionalization, making it ideal for multi-step synthetic routes in drug discovery programs.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. Proper storage is critical to maintain its stability; it should be stored under an inert atmosphere at temperatures between -20°C and 8°C.[4]

PropertyValueReference(s)
CAS Number 149716-78-9 (for R-enantiomer)[5]
Molecular Formula C₉H₁₈BNO₄
Molecular Weight 215.06 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 101-102 °C[6]
Boiling Point 349.2 °C at 760 mmHg (Predicted)[4]
Purity ≥95% - 97%[1][4]
Storage Temperature -20°C to 8°C, Sealed in dry, Inert atmosphere[5]

Spectroscopic Data

While commercial suppliers confirm the structure via ¹H NMR, specific, detailed spectral data is not consistently available in public literature. The table below provides general expectations for its spectroscopic signature.

TechniqueDataReference(s)
¹H NMR Confirms to structure. Expected signals would include a singlet for the Boc group (~1.4 ppm), and multiplets for the pyrrolidine ring protons.[1]
¹³C NMR Expected signals would include those for the Boc carbonyl, the quaternary Boc carbon, and the four distinct carbons of the pyrrolidine ring.
LC-MS Available from some suppliers upon request.[5]

Core Applications and Reactivity

The utility of this compound stems from the combined reactivity of its functional groups.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application, used to create C(sp³)–C(sp²) bonds. The reaction couples the pyrrolidine ring with various aryl or heteroaryl halides.[1] This transformation is a cornerstone in pharmaceutical research for building molecular complexity. Despite its utility, the coupling of C(sp³) boronates can be challenging and may require specific catalysts and conditions to achieve high yields and avoid side reactions like β-hydride elimination.

  • Chiral Building Block: The defined (R)-stereochemistry makes it a valuable chiral precursor for the stereoselective synthesis of complex targets, where the pyrrolidine moiety can influence target binding and pharmacokinetic properties.[1][3]

  • Boc Protection/Deprotection: The Boc group is a stable protecting group that is orthogonal to the conditions of many coupling reactions.[1] It can be selectively removed under acidic conditions, revealing a secondary amine that can be further functionalized, allowing for the stepwise construction of peptides or other complex scaffolds.[1]

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved via asymmetric deprotonation of N-Boc-pyrrolidine followed by borylation. The following is a representative protocol adapted from literature procedures on asymmetric lithiation-trapping.

Reaction Scheme: N-Boc-pyrrolidine → (1. s-BuLi, (+)-sparteine; 2. B(OR)₃; 3. H₃O⁺) → this compound

Materials:

  • N-Boc-pyrrolidine

  • (+)-Sparteine (chiral ligand)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Triisopropyl borate (B(O-iPr)₃)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Dry ice/acetone bath

Procedure:

  • Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, a rubber septum, and a nitrogen/argon inlet is prepared.

  • Initial Charge: The flask is charged with anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: s-BuLi (1.3 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature is maintained below -65 °C. The solution typically turns orange-red. The mixture is stirred at -78 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.

  • Borylation: Triisopropyl borate (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature, then allowed to slowly warm to room temperature overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the pure this compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general, representative protocol for the Suzuki-Miyaura coupling of a C(sp³) boronic acid with an aryl bromide. Note: Conditions such as the choice of palladium catalyst, ligand, base, and solvent are critical and often require optimization for specific substrates.

Reaction Scheme: this compound + Ar-Br → (Pd catalyst, base) → N-Boc-2-(R)-Aryl-pyrrolidine

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (Ar-Br) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)

  • SPhos or XPhos (ligand, 4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: A Schlenk tube or pressure vessel is charged with a magnetic stir bar, the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are mixed in a small amount of the reaction solvent under an inert atmosphere.

  • Inerting: The reaction vessel is sealed, evacuated, and backfilled with nitrogen or argon. This cycle is repeated three times.

  • Addition of Reagents: Anhydrous solvent (e.g., toluene) and degassed water (e.g., 10:1 solvent:water ratio) are added via syringe, followed by the catalyst/ligand mixture.

  • Reaction: The vessel is sealed tightly and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, it is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues.

  • Extraction: The filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-2-(R)-aryl-pyrrolidine.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

G cluster_synthesis Synthesis Workflow A N-Boc-pyrrolidine B Lithiation (s-BuLi, (+)-sparteine, -78 °C) A->B C Chiral Lithiated Intermediate B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Workup (Hydrolysis) E->F G This compound F->G

Caption: Synthesis of this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add R-X pd2_rx R-Pd(II)-X Ln ox_add->pd2_rx transmetal Transmetalation pd2_rx->transmetal pd2_rr R-Pd(II)-R' Ln transmetal->pd2_rr red_elim Reductive Elimination pd2_rr->red_elim R-R' red_elim->pd0 dummy_rboron->transmetal R'-B(OH)₂ + Base

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statement CodeDescriptionReference(s)
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

Conclusion

This compound is a high-value chiral reagent in synthetic and medicinal chemistry. Its utility in constructing C(sp³)–C(sp²) bonds via the Suzuki-Miyaura reaction provides a direct route to α-arylated pyrrolidines, which are privileged structures in drug discovery. The combination of a reactive boronic acid, a stable protecting group, and a chiral scaffold ensures its continued importance as a building block for creating novel and complex bioactive molecules. While its application in cross-coupling reactions can require careful optimization, the potential rewards in accessing novel chemical space make it an indispensable tool for the modern synthetic chemist.

References

An In-Depth Technical Guide to N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a chiral organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a protected pyrrolidine ring with a reactive boronic acid moiety, make it a valuable building block for the stereoselective synthesis of complex molecules, including enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, presenting data in a structured format for ease of reference and providing detailed experimental protocols.

Compound Identification and Properties

This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈BNO₄[1]
Molecular Weight 215.05 g/mol [1]
CAS Number 149716-78-9[2]
Appearance White to off-white solid[1]
Purity ≥95% (typically)[1]
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric deprotonation (lithiation) of N-Boc-pyrrolidine, followed by borylation. This method allows for the introduction of the boronic acid group at the 2-position with high stereocontrol.

Synthesis Workflow

The overall synthetic strategy involves a two-step process, which can be visualized as follows:

G Synthesis Workflow cluster_0 Step 1: Asymmetric Lithiation cluster_1 Step 2: Borylation A N-Boc-pyrrolidine C (R)-2-Lithio-N-Boc-pyrrolidine A->C Et2O, -78 °C B sec-Butyllithium / (-)-Sparteine E Intermediate Borate Ester C->E Et2O, -78 °C D Tri-isopropyl borate F This compound E->F Acidic Workup (e.g., HCl)

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established lithiation-borylation methodologies.[3]

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tri-isopropyl borate

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Asymmetric Lithiation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether and cool to -78 °C using a dry ice/acetone bath.

    • Add (-)-sparteine (1.1 equivalents) to the cooled solvent.

    • Slowly add N-Boc-pyrrolidine (1.0 equivalent) to the solution.

    • Add sec-butyllithium (1.1 equivalents) dropwise while maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 3 hours.

  • Borylation and Workup:

    • To the solution of the lithiated intermediate, add tri-isopropyl borate (1.5 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid. A reported yield for a similar procedure is 72%.[3]

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various analytical techniques. Representative data is presented below.

Spectroscopic Data
Technique Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.55 (br s, 2H, B(OH)₂), 3.85-3.75 (m, 1H), 3.45-3.30 (m, 2H), 2.05-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 154.8, 80.1, 60.5 (br), 46.8, 32.5, 28.5, 24.9.
¹¹B NMR (CDCl₃, 128 MHz)δ (ppm): 28-30 (broad singlet).
Mass Spectrometry (ESI+)m/z: 216.1 [M+H]⁺, 238.1 [M+Na]⁺.
Chromatographic Data
Technique Parameters Result
HPLC Purity Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient)Flow Rate: 1.0 mL/minDetection: UV at 210 nmPurity > 95%

Applications in Drug Development

This compound is a versatile intermediate in pharmaceutical research.[1] Its Boc-protected amine allows for selective deprotection and further functionalization, while the boronic acid moiety can participate in various coupling reactions.[1]

A significant application involves its use as a precursor for synthesizing inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy. The deprotected (R)-pyrrolidin-2-ylboronic acid core is crucial for binding to the FAP active site. This is exemplified in the development of novel PET tracers for cancer imaging.

Experimental Workflow: PET Tracer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a DOTA-conjugated PET tracer for FAP imaging, starting from the deprotected form of the title compound.

G PET Tracer Synthesis Workflow A This compound B Deprotection (e.g., TFA or HCl) A->B C (R)-Pyrrolidin-2-ylboronic acid B->C D Peptide Coupling with FAP-targeting moiety C->D E FAP-targeting ligand with boronic acid D->E F Conjugation with DOTA-NHS ester E->F G DOTA-conjugated precursor F->G H Radiolabeling with Gallium-68 G->H I [⁶⁸Ga]Ga-FAP-targeted PET Tracer H->I J Purification and Quality Control I->J K Final Radiopharmaceutical J->K

Caption: Workflow for FAP-targeted PET tracer synthesis.

Safety Information

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statement Precautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and imaging agents. The synthetic route via asymmetric lithiation and borylation provides an efficient means to access this compound with high enantiopurity. This guide has provided a detailed overview of its synthesis, characterization, and a key application workflow, serving as a valuable resource for researchers in the field of drug discovery and development.

References

In-Depth Technical Guide: (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, a chiral organoboron compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a protected proline scaffold with a reactive boronic acid moiety, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of Fibroblast Activation Protein (FAP) inhibitors.

Chemical Structure and Properties

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, also known as (R)-1-Boc-pyrrolidine-2-boronic acid, possesses a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a boronic acid group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

  • IUPAC Name: (2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid

  • Canonical SMILES: C--INVALID-LINK--(C)OC(=O)N1CCC[C@H]1B(O)O

  • InChI Key: UIIUYLRUCQCTST-ZETCQYMHSA-N

  • CAS Number: 149716-78-9

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C9H18BNO4--INVALID-LINK--
Molecular Weight 215.06 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point 101-102 °C
Boiling Point Not available
Density Not available
Purity >95%--INVALID-LINK--
Storage Temperature 2-8 °C--INVALID-LINK--

Experimental Protocols

Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid

A common method for the synthesis of α-borylated pyrrolidines involves a lithiation-trapping approach. While the specific, detailed protocol for the (R)-enantiomer is proprietary and found within subscription-based chemical literature, a general procedure adapted from known methodologies for similar compounds is outlined below. This procedure involves the enantioselective deprotonation of N-Boc-pyrrolidine followed by reaction with a boron electrophile.

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • sec-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for several hours at -78 °C to facilitate the formation of the chiral lithiated intermediate.

  • Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid.

Applications in Drug Discovery

The boronic acid functional group is a key pharmacophore in a number of approved drugs and clinical candidates due to its ability to form reversible covalent bonds with the active site serine residues of proteases. The pyrrolidine scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity for the target enzyme.

Role in Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many types of cancer, making it an attractive target for cancer therapy and diagnostic imaging. (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid serves as a crucial building block in the synthesis of potent and selective FAP inhibitors.[1][2][3][4] The pyrrolidine-2-boronic acid moiety mimics the proline residue at the P1 position of FAP substrates, while the Boc-protected nitrogen allows for further elaboration of the inhibitor structure to optimize binding to the enzyme's active site.

Experimental Workflow: Synthesis of a FAP Inhibitor Precursor via Suzuki-Miyaura Coupling

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl or heteroaryl groups. This is a key step in the synthesis of many FAP inhibitors.

FAP_Inhibitor_Synthesis_Workflow start Start Materials reagents (R)-1-Boc-pyrrolidine- 2-boronic acid & Aryl Halide (Ar-X) start->reagents reaction Suzuki-Miyaura Cross-Coupling reagents->reaction product Coupled Product: (R)-1-Boc-2-Aryl-pyrrolidine reaction->product conditions Pd Catalyst Base Solvent conditions->reaction deprotection Boc Deprotection product->deprotection final_product FAP Inhibitor Precursor deprotection->final_product end Further Elaboration final_product->end

Caption: Workflow for the synthesis of a FAP inhibitor precursor.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel is added (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent Addition: An appropriate solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-aryl-pyrrolidine derivative.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine, which can then be further functionalized to produce the final FAP inhibitor.

References

Solubility Profile of N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-Pyrrolidin-2-(R)-ylboronic acid in common organic solvents. Understanding the solubility of this versatile building block is critical for its effective use in organic synthesis, particularly in the context of drug discovery and development where it serves as a key intermediate.[1] This document offers a qualitative solubility profile based on a structurally analogous compound, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and procedural workflows.

Introduction to this compound

This compound is a chiral organoboron compound widely utilized in medicinal chemistry and organic synthesis. The presence of the boronic acid moiety facilitates participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The N-Boc protecting group provides stability and allows for selective deprotection and further functionalization, making it a valuable component in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThe polarity of these solvents can effectively solvate the boronic acid moiety, while also interacting favorably with the organic backbone of the molecule.[2]
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of these solvents to form hydrogen bonds is expected to lead to good solubility.[2]
Less Polar Toluene, Diethyl EtherModerateThese solvents are likely to have some interaction with the non-polar N-Boc group and the pyrrolidine ring, resulting in moderate solubility.[2]
Nonpolar Hexane, HeptaneLow / InsolubleThe significant polarity of the boronic acid group is expected to limit solubility in nonpolar hydrocarbon solvents.[2]

Disclaimer: This qualitative solubility profile is an estimation based on a structurally similar compound and should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, carefully separate the undissolved solid from the solution. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm) or by centrifugation followed by careful decantation of the supernatant.

  • Quantification of Dissolved Solute:

    • Accurately measure a known volume or mass of the clear, saturated solution.

    • Evaporate the solvent under reduced pressure to obtain the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples with known compositions of this compound and the chosen solvent in sealed tubes.

  • Controlled Heating:

    • Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes clear. This can be observed visually or measured instrumentally using a luminance probe or light scattering.

  • Data Analysis:

    • Plot the dissolution temperatures against the corresponding concentrations to construct a solubility curve.

Visualizations

Signaling Pathway: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming C-C bonds in organic synthesis.

Suzuki_Miyaura_Coupling Reactants This compound + Aryl/Vinyl Halide (R-X) Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Intermediate1 R-Pd(II)-X Oxidative_Addition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid Intermediate2 R-Pd(II)-R' Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product Coupled Product (R-R') Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd_Catalyst

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Start Start: Select Solvent and Temperature Prep Prepare Supersaturated Solution (Excess Solute) Start->Prep Equilibrate Equilibrate Mixture (e.g., 24-48h with agitation) Prep->Equilibrate Separate Separate Solid and Liquid Phases (Filtration or Centrifugation) Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant (e.g., Gravimetric, HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility (e.g., g/100mL, mg/mL) Analyze->Calculate End End: Report Solubility Data Calculate->End

General workflow for experimental solubility determination.
Logical Relationship: Role in Drug Discovery

Boronic acids, including this compound, play a significant role in the modern drug discovery process.

Drug_Discovery_Logic Target Target Identification and Validation Lead_Gen Lead Generation Target->Lead_Gen Synthesis Synthesis of Compound Library (e.g., via Suzuki Coupling) Lead_Gen->Synthesis Building_Block This compound (Chiral Building Block) Building_Block->Synthesis Screening High-Throughput Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Lead_Opt->Synthesis Iterative Improvement ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

The role of boronic acid building blocks in the drug discovery pipeline.

References

Unlocking Precision Catalysis: A Technical Guide to the Mechanism of Action of Pyrrolidine-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sophisticated mechanism of action by which pyrrolidine-based boronic acids function in catalysis, with a primary focus on their role as potent and selective enzyme inhibitors. This class of compounds has garnered significant attention in drug development, particularly in oncology and metabolic diseases, due to its unique ability to target serine proteases with high efficacy. This document provides a comprehensive overview of their mechanism, quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Reversible Covalent Inhibition

The catalytic efficacy of pyrrolidine-based boronic acids, particularly as enzyme inhibitors, lies in the unique chemical properties of the boronic acid moiety. Boron, with its empty p-orbital, is highly electrophilic and susceptible to nucleophilic attack. In the context of serine proteases, the catalytic serine residue in the enzyme's active site acts as a potent nucleophile.

The mechanism proceeds through the formation of a reversible covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine. This interaction forms a stable tetrahedral boronate adduct, which mimics the transition state of the natural substrate hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from binding to its endogenous substrates and thereby inhibiting its catalytic activity. The pyrrolidine ring of the inhibitor plays a crucial role in orienting the molecule within the active site, ensuring high affinity and selectivity for the target enzyme.

X-ray crystallography studies have provided atomic-level insights into this interaction, confirming the formation of the covalent bond and revealing the specific hydrogen bonding and van der Waals interactions that contribute to the inhibitor's potency and selectivity.[1][2][3]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of various pyrrolidine-based boronic acids has been extensively quantified against key serine protease targets, primarily Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of these compounds, providing a clear comparison of their potencies.

CompoundTarget EnzymeIC50 (nM)Reference(s)
N-(4-quinolinoyl)-Gly-boroProFAP3.7 ± 0.2[4]
N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099)FAP36 ± 4.8[4]
N-(benzoyl)-D-Ala-boroProFAP54 ± 2.9[4]
N-(4-quinolinoyl)-D-Ala-boroProFAP6.4 ± 1.4[4]
LinagliptinFAP370 ± 2[5]
AnagliptinFAP72,700[5]
Val-boroPro (Talabostat)FAP-[6]
N-acetyl-Gly-boroProFAP-[7]
N-acetyl-D-Ala-boroProFAP-[7]
1 (unnamed in source)FAP0.23 ± 0.02[5]
5 (unnamed in source)FAP0.79 ± 0.1[5]
CompoundTarget EnzymeKi (nM)Reference(s)
LinagliptinFAP340[5]
N-acetyl-Gly-boroProFAP23[7]
N-acetyl-D-Ala-boroProFAP350[7]
1 (unnamed in source)FAP0.19 ± 0.08[5]
5 (unnamed in source)FAP0.11 ± 0.01[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of pyrrolidine-based boronic acid inhibitors.

Enzyme Inhibition Assay (FAP and DPP-IV)

This protocol describes a fluorogenic assay to measure the enzymatic activity and inhibition of FAP and DPP-IV.

Materials:

  • Purified recombinant human FAP or DPP-IV enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, specific substrate for FAP).

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.6).

  • Test compounds (pyrrolidine-based boronic acids) dissolved in DMSO.

  • 384-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well of the microplate, add the purified enzyme (e.g., 0.1 ng/µl of FAP) in the assay buffer.[5]

  • Add the test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Incubate the enzyme and compound mixture for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a microplate reader.[5]

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assay

This protocol is used to determine the binding affinity of non-radiolabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target enzyme expressed on cells.

Materials:

  • Cells expressing the target enzyme (e.g., HT1080hFAP cells).

  • Radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-FAPI-04).

  • Non-radiolabeled test compounds.

  • Cell culture medium.

  • 96-well plates.

  • Gamma counter.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the non-radiolabeled test compounds in cell culture medium.

  • Wash the cells once with fresh medium.

  • Add the non-radiolabeled test compounds to the wells at various concentrations.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Incubate the plate for a specific time at 37°C to allow for competitive binding.

  • Wash the cells multiple times with cold buffer to remove unbound radioligand.

  • Lyse the cells and collect the lysate.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Synthesis of Pyrrolidine-Based Boronic Acid Inhibitors

The synthesis of pyrrolidine-based boronic acid inhibitors typically involves a multi-step process. A general workflow is outlined below.

General Workflow:

  • Synthesis of the Pyrrolidine-Boronic Acid Core: This often starts from a protected proline derivative. The carboxylic acid is converted to a boronic acid ester, typically via a Grignard reaction or by reaction with a borane source followed by oxidation.

  • Coupling with a Peptide or Other Moiety: The N-terminus of the pyrrolidine-boronic acid core is deprotected and then coupled with an amino acid or a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).[8]

  • Deprotection: Finally, any protecting groups on the boronic acid and other functional groups are removed to yield the final inhibitor.

Signaling Pathways and Logical Relationships

The inhibition of FAP and DPP-IV by pyrrolidine-based boronic acids has significant downstream effects on various signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate these relationships.

FAP-Mediated Signaling in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression, invasion, and metastasis. Its inhibition can disrupt several pro-tumorigenic signaling cascades.

FAP_Signaling FAP FAP Inhibition (Pyrrolidine-based Boronic Acid) PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK STAT3 STAT3 Signaling FAP->STAT3 TumorGrowth Tumor Growth & Proliferation PI3K_AKT->TumorGrowth InvasionMetastasis Invasion & Metastasis PI3K_AKT->InvasionMetastasis RAS_ERK->TumorGrowth RAS_ERK->InvasionMetastasis STAT3->TumorGrowth

FAP Inhibition and Downstream Signaling Pathways
DPP-IV Inhibition and Glucose Homeostasis

Dipeptidyl Peptidase IV (DPP-IV) is a key regulator of incretin hormones, which are essential for maintaining glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

DPP4_Signaling DPP4_Inhibition DPP-IV Inhibition (Pyrrolidine-based Boronic Acid) GLP1 Increased Active GLP-1 DPP4_Inhibition->GLP1 Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon Glucose Improved Glucose Homeostasis Insulin->Glucose Glucagon->Glucose

Mechanism of DPP-IV Inhibition in Glucose Control
Experimental Workflow for Inhibitor Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of pyrrolidine-based boronic acid inhibitors.

Experimental_Workflow Synthesis Compound Synthesis InhibitionAssay Enzyme Inhibition Assay (IC50 Determination) Synthesis->InhibitionAssay BindingAssay Competitive Binding Assay (Affinity Confirmation) InhibitionAssay->BindingAssay Selectivity Selectivity Profiling (vs. related proteases) BindingAssay->Selectivity Crystallography X-ray Crystallography (Structural Elucidation) Selectivity->Crystallography InVivo In Vivo Efficacy Studies Selectivity->InVivo

Workflow for Inhibitor Characterization

Conclusion

Pyrrolidine-based boronic acids represent a powerful class of compounds with a well-defined mechanism of action centered on the reversible covalent inhibition of serine proteases. Their high potency and potential for selectivity make them promising candidates for the development of novel therapeutics. This guide has provided a comprehensive overview of their mechanism, supported by quantitative data, detailed experimental protocols, and clear visualizations of the relevant biological pathways. Further research into the structure-activity relationships and in vivo efficacy of these compounds will continue to drive their development towards clinical applications.

References

Methodological & Application

Application Notes & Protocols: N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a highly versatile chiral building block crucial in modern organic and medicinal chemistry.[1] The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and organocatalysts.[2][3] This building block combines a stereodefined pyrrolidine core, a versatile boronic acid functional group, and a stable Boc-protecting group. This unique combination makes it an invaluable reagent for constructing complex molecular architectures with high stereocontrol.

The boronic acid moiety is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][4] The Boc-protecting group provides stability during these transformations and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[1] These attributes make this compound a key intermediate in the synthesis of arylated pyrrolidine derivatives, enzyme inhibitors, and other bioactive molecules for drug discovery programs.[1][5][6]

Key Applications & Protocols

The primary application of this compound lies in its use as a nucleophilic partner in cross-coupling reactions to form C(sp³)–C(sp²) bonds, a challenging but highly valuable transformation in synthesis.

Enantioselective α-Arylation of N-Boc-Pyrrolidine via Lithiation and Cross-Coupling

A powerful strategy to synthesize enantioenriched 2-arylpyrrolidines involves the asymmetric deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed cross-coupling reaction. While this protocol starts from N-Boc-pyrrolidine, the resulting α-lithiated or α-zincated intermediate is a direct precursor to what can be achieved using the corresponding boronic acid in Suzuki-Miyaura couplings. The following protocol is adapted from a well-established procedure for α-arylation.[7]

G cluster_prep I. Reaction Setup cluster_lithiation II. Asymmetric Lithiation cluster_coupling III. Transmetalation & Negishi Coupling cluster_workup IV. Workup & Purification start 1. Oven-dry 500 mL three-necked flask degas 2. Degas with N2 (5x evacuate-refill) start->degas charge 3. Charge with MTBE, N-Boc-pyrrolidine, and (+)-sparteine degas->charge cool 4. Cool to -78 °C charge->cool add_buli 5. Add sec-BuLi dropwise (maintain T < -65 °C) cool->add_buli Flask at -78°C age 6. Age for 3 h at -78 °C (forms (R)-2-lithio-N-Boc-pyrrolidine) add_buli->age transmetal 7. Add ZnCl2 solution (transmetalation) age->transmetal Chiral lithiated intermediate warm 8. Warm to room temperature transmetal->warm add_cat 9. Add Pd(OAc)2, tBu3P·HBF4, and aryl bromide warm->add_cat reflux 10. Heat to reflux for 16 h add_cat->reflux quench 11. Cool and quench with NH4Cl (aq) reflux->quench Reaction complete extract 12. Extract with EtOAc quench->extract purify 13. Purify by column chromatography extract->purify product Final Product: tert-Butyl (S)-2-arylpyrrolidine-1-carboxylate purify->product

Caption: Experimental workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.

Experimental Protocol: α-Arylation of N-Boc-Pyrrolidine [7]

  • Materials and Equipment:

    • Oven-dried 500 mL three-necked round-bottomed flask with a Schlenk line connection, temperature probe, and magnetic stir bar.

    • N-Boc-pyrrolidine, (+)-sparteine, sec-BuLi in cyclohexane, anhydrous ZnCl₂ in THF, Pd(OAc)₂, t-Bu₃P·HBF₄, aryl bromide.

    • Anhydrous solvents: methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), ethyl acetate (EtOAc).

    • Saturated aqueous NH₄Cl solution.

  • Procedure:

    • Reaction Setup: Equip an oven-dried 500 mL three-necked flask with a stir bar and temperature probe, and place it under a nitrogen atmosphere.

    • Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Asymmetric Lithiation: Add 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. The solution will turn orange-red.

    • Age the reaction mixture at -78 °C for 3 hours.

    • Transmetalation: To the chiral lithiated intermediate, add a solution of 1.0 M ZnCl₂ in THF (70.1 mL, 70.1 mmol) dropwise, maintaining the temperature below -65 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

    • Negishi Coupling: To the resulting organozinc reagent, add the aryl bromide (48.7 mmol), Pd(OAc)₂ (0.55 g, 2.43 mmol), and t-Bu₃P·HBF₄ (1.41 g, 4.87 mmol).

    • Heat the reaction mixture to reflux and maintain for 16 hours.

    • Workup: Cool the mixture to room temperature and quench by slowly adding 100 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-arylpyrrolidine.

Quantitative Data for α-Arylation

Aryl BromideProductYield (%)ee (%)
Methyl 4-bromobenzoatetert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate8290
4-Bromobenzonitriletert-Butyl (S)-2-(4-cyanophenyl)pyrrolidine-1-carboxylate7591
1-Bromo-4-fluorobenzenetert-Butyl (S)-2-(4-fluorophenyl)pyrrolidine-1-carboxylate7890
Data adapted from Campos, K. R., et al., Organic Syntheses, 2021, 98, 382-399.[7]

Application in the Synthesis of Bioactive Enzyme Inhibitors

The chiral pyrrolidine-boronic acid scaffold is a potent pharmacophore for designing inhibitors of serine proteases. The boronic acid group can form a covalent, reversible bond with the catalytic serine residue in the active site of these enzymes. A notable example is in the development of inhibitors for Fibroblast Activation Protein (FAP), a protease overexpressed in many human carcinomas.[6]

G cluster_synthesis Synthetic Strategy cluster_application Biological Application start N-Boc-Pyrrolidin- 2-(R)-ylboronic acid (Chiral Building Block) deprotection 1. Boc Deprotection (e.g., TFA or HCl) start->deprotection coupling 2. Peptide Coupling (with targeting moiety) deprotection->coupling conjugation 3. Chelator Conjugation (e.g., DOTA) coupling->conjugation final_product FAP-Targeted Agent (e.g., for PET Imaging) conjugation->final_product binding Covalent Binding (Boronic Acid + Serine Residue) final_product->binding Binds to Active Site fap Fibroblast Activation Protein (FAP) (Enzyme Target on Cancer Stroma) fap->binding inhibition Enzyme Inhibition & Tumor Targeting binding->inhibition

Caption: Role of the pyrrolidinylboronic acid scaffold in developing FAP inhibitors.

Protocol: General Peptide Coupling to Pyrrolidin-2-(R)-ylboronic Acid

This protocol describes a general procedure for coupling a carboxylic acid to the deprotected pyrrolidine nitrogen.

  • Step 1: Boc Deprotection

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or 4 M HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting pyrrolidin-2-(R)-ylboronic acid salt is often used directly in the next step.

  • Step 2: Amide Bond Formation

    • Dissolve the carboxylic acid coupling partner (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

    • Add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).

    • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (3-4 eq), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

    • Add a solution of the pyrrolidin-2-(R)-ylboronic acid salt (1.1 eq) in the same solvent.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup (e.g., wash with dilute acid, bicarbonate solution, and brine), dry the organic phase, and purify the product by chromatography.

Summary of Bioactive Molecules

Compound ClassTarget EnzymeKey PharmacophoreReported Activity
FAP InhibitorsFibroblast Activation Protein (FAP)(R)-pyrrolidin-2-yl-boronic acidIC₅₀ values in the low nanomolar range.[6]
nNOS InhibitorsNeuronal Nitric Oxide Synthase (nNOS)Chiral Pyrrolidine CoreHigh potency and selectivity over other NOS isoforms.[5]
DPP4 InhibitorsDipeptidyl Peptidase IV (DPP4)Cyanopyrrolidines / Boro-proline analoguesPotent inhibition for diabetes treatment.

This compound is a cornerstone chiral building block for asymmetric synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to enantioenriched 2-substituted pyrrolidines, which are prevalent in medicinal chemistry.[1][7] The straightforward protocols for its functionalization and the critical role of the boronic acid moiety in designing potent enzyme inhibitors underscore its importance for researchers in organic synthesis and drug development.[6] The continued exploration of this reagent is expected to yield novel therapeutic agents and advanced molecular structures.

References

Application Notes and Protocols for Asymmetric Catalysis Using N-Boc-Pyrrolidin-2-(R)-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products.[1][2] The stereocontrolled functionalization of this heterocyclic system is a cornerstone of modern synthetic chemistry, enabling access to enantiomerically pure building blocks crucial for drug discovery and development.[1] While N-Boc-Pyrrolidin-2-(R)-ylboronic acid is well-established as a versatile building block in cross-coupling reactions, its potential as a bifunctional organocatalyst in asymmetric transformations is an emerging area of interest. This document provides a detailed, representative protocol for the application of this compound as a catalyst in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

The rationale for its catalytic activity lies in the potential for the boronic acid moiety to act as a Lewis acid, activating the electrophile, while the pyrrolidine nitrogen, after deprotection of the Boc group, can engage in enamine or iminium ion catalysis with the nucleophile. This dual activation strategy is a hallmark of efficient bifunctional catalysis.

Core Concepts and Proposed Catalytic Cycle

This compound, after in situ deprotection of the Boc group, is proposed to catalyze the asymmetric Michael addition through a bifunctional mechanism. The pyrrolidine nitrogen forms a chiral enamine with a ketone or aldehyde donor, which then attacks a Michael acceptor. The boronic acid moiety can coordinate with the Michael acceptor, enhancing its electrophilicity and providing an organized transition state that dictates the stereochemical outcome.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic Cycle Proposed Bifunctional Catalytic Cycle Catalyst This compound (in situ deprotection) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Transition_State Organized Transition State Enamine->Transition_State + Michael Acceptor (activated by Boronic Acid) Iminium Iminium Intermediate Transition_State->Iminium C-C Bond Formation Product_Release Hydrolysis and Product Release Iminium->Product_Release + H2O Product_Release->Catalyst Catalyst Regeneration Experimental Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst_Activation Catalyst Activation: In situ Boc Deprotection Reactant_Addition Addition of Reactants: Cyclohexanone and β-Nitrostyrene Catalyst_Activation->Reactant_Addition Reaction_Monitoring Reaction Monitoring by TLC Reactant_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Flash Column Chromatography Drying_Concentration->Purification Yield_Determination Yield Determination Purification->Yield_Determination ee_Analysis Enantiomeric Excess (ee) Analysis by Chiral HPLC Purification->ee_Analysis

References

Applications of N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a boronic acid functional group make it a key component in the synthesis of a variety of complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthetic strategies, further enhancing its utility in drug discovery. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Core Application: Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] The pyrrolidine moiety is a common structural feature in many potent and selective DPP-4 inhibitors.[3][4] this compound serves as a key chiral starting material for introducing this critical pharmacophore.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Nutrients Nutrient Ingestion L_cell L-cells Nutrients->L_cell stimulates K_cell K-cells Nutrients->K_cell stimulates GLP1 Active GLP-1 L_cell->GLP1 GIP Active GIP K_cell->GIP releases DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Beta_cell β-cells GLP1->Beta_cell activates GIP->DPP4 inactivated by GIP->Beta_cell activates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion (Glucose-Dependent) Beta_cell->Insulin DPP4_Inhibitor DPP-4 Inhibitor (e.g., Anagliptin) DPP4_Inhibitor->DPP4 inhibits

DPP-4 Inhibition Signaling Pathway

Featured Application: Synthesis of Anagliptin Analogues

Anagliptin is a potent DPP-4 inhibitor that features a pyrrolidine ring. The synthesis of Anagliptin and its analogues can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[5] In this context, this compound serves as the nucleophilic partner, coupling with a suitable heterocyclic electrophile.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for the synthesis of a DPP-4 inhibitor using this compound.

Suzuki_Coupling_Workflow start Start reagents Reagents: - this compound - Heterocyclic Halide/Triflate - Palladium Catalyst - Base - Solvent start->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification deprotection Boc Deprotection (Acidic Conditions) purification->deprotection final_product Final DPP-4 Inhibitor deprotection->final_product

General Suzuki-Miyaura Coupling Workflow

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for a Pyrrolidine-Containing DPP-4 Inhibitor Precursor

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. This procedure is based on established methods for similar transformations and should be optimized for specific substrates.[5][6][7]

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the heteroaryl bromide (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity (IC₅₀ values) of selected DPP-4 inhibitors containing a pyrrolidine moiety, highlighting the potency that can be achieved with this scaffold. While not all of these were explicitly synthesized using this compound, they represent the types of target molecules for which this building block is highly relevant.

Compound ReferencePyrrolidine-based DPP-4 Inhibitor StructureDPP-4 IC₅₀ (nM)
Sitagliptin (analogue)A 2-benzylpiperazine derivative, for comparison19
Compound 17aA 4-fluoropyrrolidine-2-carbonitrile derivative17
BoroProline-based dipeptidesDipeptides containing a proline boronic acidPotent inhibition (specific values vary with amino acid)

Note: The IC₅₀ values are sourced from various publications and are for comparative purposes.[5][8][9][10]

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry, particularly for the synthesis of DPP-4 inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex, chiral molecules with high therapeutic potential. The provided protocols and application notes serve as a guide for researchers in the design and synthesis of novel drug candidates targeting a range of diseases.

References

Synthesis of Novel Heterocyclic Compounds with N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing N-Boc-Pyrrolidin-2-(R)-ylboronic acid as a key building block. The protocols focus on the synthesis of targeted covalent inhibitors for Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV), both significant targets in drug discovery.

Introduction

This compound is a versatile chiral starting material in organic synthesis, particularly in the construction of complex heterocyclic molecules with therapeutic potential. Its pyrrolidine scaffold is a common motif in many biologically active compounds, and the boronic acid functional group enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The tert-butoxycarbonyl (Boc) protecting group provides a stable handle for the pyrrolidine nitrogen, which can be readily removed under acidic conditions for further functionalization, making it an ideal component for multi-step syntheses in drug discovery programs.[1]

This guide details its application in the synthesis of potent enzyme inhibitors, providing quantitative data, step-by-step experimental procedures, and visual workflows to aid in the design and execution of these synthetic strategies.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, highlighting their biological activity as enzyme inhibitors.

Table 1: Fibroblast Activation Protein (FAP) Inhibitor Activity

Compound IDTargetIC50 (nM)Reference CompoundReference IC50 (nM)
natGa-SB02055FAP0.41 ± 0.06natGa-PNT655578.1 ± 4.59
natGa-SB04028FAP13.9 ± 1.29natGa-PNT655578.1 ± 4.59

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Activity

Compound IDTargetIC50 (nM) at pH 7.4
L-Ala-L-boroProDPP-IV1400

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with heteroaryl bromides.

Materials:

  • This compound

  • Heteroaryl bromide

  • Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add Pd(dppf)Cl2 (0.05 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of FAP Inhibitors (SB02055 and SB04028)

This protocol describes the synthesis of two novel FAP inhibitors, SB02055 and SB04028, which are DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid-based ligands.[2][3][4] The synthesis involves a multi-step sequence including peptide coupling and final conjugation.

Step 1: Peptide Coupling to form the Quinoline-Amino Acid Moiety

  • To a solution of the appropriate N-Boc protected amino acid (glycine for SB02055 or D-alanine for SB04028) in dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Add the quinoline carboxylic acid derivative and stir the mixture at room temperature until the reaction is complete.

  • Work up the reaction and purify the product to obtain the N-Boc protected quinoline-amino acid conjugate.

Step 2: Deprotection of the N-Boc Group

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the deprotected quinoline-amino acid.

Step 3: Coupling with this compound

  • Couple the deprotected quinoline-amino acid from Step 2 with this compound using a peptide coupling agent like HATU and a base such as DIPEA in DMF.

  • After the reaction is complete, perform an aqueous workup and purify the product by chromatography.

Step 4: Final Boc Deprotection and DOTA Conjugation

  • Deprotect the N-Boc group of the pyrrolidine moiety using TFA in DCM as described in Step 2.

  • Conjugate the resulting amine with a DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester) in a suitable solvent with a base to yield the final products SB02055 or SB04028.

Protocol 3: Synthesis of DPP-IV Inhibitor (L-Ala-L-boroPro)

This protocol outlines the synthesis of the dipeptide DPP-IV inhibitor, L-Ala-L-boroPro.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain (R)-pyrrolidin-2-ylboronic acid hydrochloride.

Step 2: Peptide Coupling with N-Boc-L-Alanine

  • To a solution of N-Boc-L-alanine (1.0 equivalent) in DMF, add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Add the (R)-pyrrolidin-2-ylboronic acid hydrochloride (1.2 equivalents) to the activated N-Boc-L-alanine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer and purify the crude product by column chromatography to yield N-Boc-L-Ala-(R)-pyrrolidin-2-ylboronic acid.

Step 3: Final Boc Deprotection

  • Deprotect the N-Boc group of the dipeptide boronic acid using 4M HCl in dioxane as described in Step 1.

  • After removal of the solvent, the final product, L-Ala-L-boroPro hydrochloride, is obtained and can be further purified if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target inhibitors and the signaling pathways they modulate.

G cluster_0 General Suzuki-Miyaura Coupling start This compound + Heteroaryl Bromide react Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80-100 °C start->react Reactants product Coupled Heterocyclic Product react->product Yields

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 FAP Inhibitor Synthesis Workflow A Quinoline Carboxylic Acid + N-Boc-Amino Acid B Peptide Coupling (HATU, DIPEA) A->B C N-Boc Deprotection (TFA/DCM) B->C D Coupling with This compound C->D E Final Boc Deprotection (TFA/DCM) D->E F DOTA Conjugation E->F G Final FAP Inhibitor (SB02055 / SB04028) F->G

Caption: Multi-step synthesis workflow for FAP inhibitors SB02055 and SB04028.

G cluster_2 DPP-IV Inhibitor Synthesis Workflow H This compound I Boc Deprotection (4M HCl/dioxane) H->I J Peptide Coupling with N-Boc-L-Alanine (HBTU, DIPEA) I->J K Final Boc Deprotection (4M HCl/dioxane) J->K L Final DPP-IV Inhibitor (L-Ala-L-boroPro) K->L

Caption: Synthesis workflow for the DPP-IV inhibitor L-Ala-L-boroPro.

G cluster_3 FAP Signaling in Cancer Progression FAP FAP (Fibroblast Activation Protein) (on Cancer-Associated Fibroblasts) ECM Extracellular Matrix (ECM) Remodeling FAP->ECM PI3K PI3K/Akt Pathway FAP->PI3K SHH SHH/Gli1 Pathway FAP->SHH Angiogenesis Angiogenesis FAP->Angiogenesis Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Proliferation Tumor Cell Proliferation PI3K->Proliferation SHH->Proliferation FAP_Inhibitor FAP Inhibitor (e.g., SB02055, SB04028) FAP_Inhibitor->FAP

Caption: Simplified signaling pathway of FAP in promoting cancer progression.

G cluster_4 DPP-IV Action and Inhibition in Glucose Homeostasis DPP4 DPP-IV Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates GLP1 Active GLP-1 GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits decrease DPP4_Inhibitor DPP-IV Inhibitor (e.g., L-Ala-L-boroPro) DPP4_Inhibitor->DPP4

Caption: Mechanism of DPP-IV action and its inhibition for glucose control.

References

N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: A Versatile Building Block in Peptide and Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a highly versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a protected pyrrolidine ring with a reactive boronic acid moiety, make it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of peptide synthesis and multi-step synthesis of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on its role in the synthesis of peptide-based molecules and as a key component in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Application in Multi-Step Synthesis: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This compound and its derivatives are crucial building blocks in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] The pyrrolidine ring mimics the proline residue that is a natural substrate for DPP-IV, while the boronic acid moiety can form a covalent but reversible bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[2] A prominent example of its application is in the synthesis of Saxagliptin, a potent and selective DPP-IV inhibitor.

Workflow for the Synthesis of a Key Saxagliptin Intermediate

cluster_0 Synthesis of Saxagliptin Intermediate N-Boc-3-hydroxyadamantylglycine N-Boc-3-hydroxyadamantylglycine Coupling Coupling N-Boc-3-hydroxyadamantylglycine->Coupling Azabicyclo[3.1.0]hexane-3-carbonitrile Azabicyclo[3.1.0]hexane-3-carbonitrile Azabicyclo[3.1.0]hexane-3-carbonitrile->Coupling Intermediate_Amide Intermediate Amide Coupling->Intermediate_Amide T3P, DIPEA Dehydration Dehydration Intermediate_Amide->Dehydration N-Boc-Saxagliptin N-Boc-Saxagliptin Intermediate Dehydration->N-Boc-Saxagliptin T3P, DIPEA

Key step in the synthesis of a Saxagliptin intermediate.
Experimental Protocol: Synthesis of a Saxagliptin Intermediate

This protocol details the coupling of N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, a crucial step in the synthesis of Saxagliptin.

Table 1: Reagents and Reaction Conditions for Saxagliptin Intermediate Synthesis

Reagent/ParameterMolar EquivalentsAmount
N-Boc-3-hydroxyadamantylglycine1.029.3 g
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile1.020.0 g
Dichloromethane (DCM)-200 mL
N,N-Diisopropylethylamine (DIPEA)4.062.6 mL
Propylphosphonic Anhydride (T3P) (50% in DCM)1.0 (for coupling) + 2.0 (for dehydration)28.6 g + 2 x 28.6 g
Temperature-25-30 °C
Reaction Time-2h (coupling), 24h (dehydration)

Procedure:

  • To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (20 g, 0.089 mol) in dichloromethane (200 mL), add N-Boc-3-hydroxyadamantylglycine (29.3 g, 0.089 mol) and DIPEA (62.6 mL, 0.359 mol) at 25-30 °C.

  • Stir the mixture for 10-15 minutes.

  • Add the T3P solution in DCM (28.6 g, 0.089 mol) to the reaction mixture at 25-30 °C over a period of 15 minutes and maintain for 2 hours to facilitate the initial amide bond formation.

  • After the initial coupling, add an additional two lots of T3P in DCM solution (2 x 28.6 g, 0.178 mol) with a time interval of 7 hours at 25-30 °C and maintain the reaction at the same temperature for 24 hours to ensure complete dehydration to the nitrile.

  • Upon completion of the reaction (monitored by TLC), add water (300 mL) and stir for 10-15 minutes.

  • Separate the organic layer and wash it with water (150 mL) followed by a 5% aqueous NaHCO₃ solution (300 mL).

  • Distill off the organic layer under vacuum at 25-35 °C to afford the N-Boc-Saxagliptin intermediate as an off-white solid.

Application in Peptide Synthesis

This compound can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). The boronic acid functionality can serve as a transition-state analogue inhibitor of serine proteases. A 1-glycerol polystyrene resin is particularly suitable for the solid-phase synthesis of peptides containing a C-terminal boronic acid.[3][4]

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Boro-Peptide

cluster_1 SPPS of a Boro-Peptide Resin 1-Glycerol Polystyrene Resin Loading Loading Resin->Loading this compound, Fmoc-Cl, DIPEA Loaded_Resin N-Fmoc-boroProline-Resin Loading->Loaded_Resin Deprotection Deprotection Loaded_Resin->Deprotection Piperidine, DMF Deprotected_Resin boroProline-Resin Deprotection->Deprotected_Resin Coupling_Cycle Amino Acid Coupling Deprotected_Resin->Coupling_Cycle Fmoc-AA-OH, TBTU, DIPEA Peptide_Resin Peptide-boroProline-Resin Coupling_Cycle->Peptide_Resin Cleavage Cleavage Peptide_Resin->Cleavage THF/Water Final_Peptide Final Boro-Peptide Cleavage->Final_Peptide

General workflow for incorporating this compound into a peptide via SPPS.
Experimental Protocol: Solid-Phase Synthesis of a Dipeptide Containing Pyrrolidinylboronic Acid

This protocol outlines the steps for the synthesis of a dipeptide with a C-terminal pyrrolidinylboronic acid residue using a 1-glycerol polystyrene resin.

Table 2: Materials and Reagents for SPPS of a Boro-Dipeptide

Material/ReagentPurpose
1-Glycerol polystyrene resinSolid support
This compoundC-terminal amino acid analogue
Fmoc chloride (Fmoc-Cl)N-terminal protecting group for loading
N,N-Diisopropylethylamine (DIPEA)Base for loading and coupling
Dichloromethane (DCM)Solvent
Tetrahydrofuran (THF)Solvent
N,N-Dimethylformamide (DMF)Solvent
PiperidineFmoc deprotection agent
Fmoc-L-Alanine-OHN-terminal amino acid
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)Coupling agent

Procedure:

1. Resin Loading: a. Swell 1-glycerol polystyrene resin (1.0 g, ~0.6 mmol/g loading) in DCM for 30 minutes, then filter and dry under vacuum. b. In a separate flask, dissolve this compound (1.0 equiv., 0.6 mmol) in THF (10 mL). c. Add Fmoc chloride (3.6 equiv., 2.16 mmol) and DIPEA to the solution. d. Add the swollen resin to this solution and shake the mixture for 12 hours at room temperature. e. Filter the resin, wash thoroughly with THF, DCM, and methanol, and then dry under vacuum. The loading efficiency can be determined by Fmoc analysis.

2. Fmoc Deprotection: a. Swell the loaded resin in DMF. b. Treat the resin with a 20% solution of piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF and DCM.

3. Peptide Coupling: a. In a separate flask, dissolve Fmoc-L-Alanine-OH (3.0 equiv., 1.8 mmol) and TBTU (2.9 equiv., 1.74 mmol) in DMF. b. Add DIPEA (6.0 equiv., 3.6 mmol) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. e. Once the reaction is complete, wash the resin with DMF and DCM.

4. Cleavage from Resin: a. Suspend the peptide-resin in a mixture of THF and water (e.g., 9:1 v/v). b. Gently shake the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate containing the crude peptide. d. Lyophilize the filtrate to obtain the crude dipeptide. The product can be further purified by preparative HPLC.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of this compound makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of biaryl and related structures.[5]

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_2 Suzuki-Miyaura Cross-Coupling Boronic_Acid This compound Reaction Pd Catalyst, Base, Solvent Boronic_Acid->Reaction Aryl_Halide Aryl Halide (e.g., 4-Bromotoluene) Aryl_Halide->Reaction Coupled_Product Coupled Product Reaction->Coupled_Product

General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene.

Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar EquivalentsAmount/Concentration
This compound1.21.2 mmol
4-Bromotoluene1.01.0 mmol
Pd(PPh₃)₄0.03 (3 mol%)0.03 mmol
K₂CO₃ (2M aqueous solution)2.01.0 mL
Toluene-5 mL
Temperature-100 °C
Reaction Time-12 hours

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (5 mL) and the 2M aqueous solution of K₂CO₃ (1.0 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. The expected yield is typically in the range of 70-90%.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the development of pharmaceuticals. Its utility in the stereoselective synthesis of DPP-IV inhibitors and its straightforward incorporation into peptide chains highlight its importance in modern drug discovery. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this important molecule.

References

Application Notes: Catalytic Asymmetric Deprotonation for Enantioselective Functionalization of N-Boc Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective functionalization of pyrrolidines is a critical process in modern synthetic chemistry, providing access to essential chiral building blocks for drug discovery and development.[1] The pyrrolidine scaffold is a ubiquitous structural motif in a wide array of pharmaceuticals and natural products. Catalytic asymmetric deprotonation of N-Boc pyrrolidine has become a robust and versatile strategy for introducing substituents at the C2 position with a high degree of stereocontrol.[1]

This method typically employs a strong organolithium base, such as sec-butyllithium (s-BuLi), complexed with a chiral ligand.[1][2] The most common and pioneering ligand used for this transformation is (-)-sparteine.[2] This chiral complex acts as a Brønsted base, selectively abstracting a proton to generate a configurationally stable organolithium intermediate at a low temperature.[1][2] This chiral nucleophile can then be trapped by a diverse range of electrophiles to afford enantioenriched 2-substituted pyrrolidines with excellent selectivity.[2][3]

Core Concepts and Mechanism

The foundational principle of this methodology is the formation of a chiral base from an achiral organolithium (s-BuLi) and a chiral diamine ligand like (-)-sparteine. This complex creates a chiral environment that differentiates between the two enantiotopic protons at the C2 and C5 positions of the N-Boc pyrrolidine ring. The deprotonation occurs to form a thermodynamically stable, yet configurationally stable, lithiated intermediate. The stereochemical integrity of this intermediate is maintained at low temperatures (typically -78 °C), allowing for its reaction with an electrophile to proceed with high enantioselectivity.[2]

The general mechanism, often referred to as a Complex-Induced Proximity Effect (CIPE), is illustrated below.

G cluster_0 Catalytic Cycle sBuLi_Sparteine s-BuLi / (-)-sparteine complex Prelithiation Prelithiation Complex sBuLi_Sparteine->Prelithiation Coordination Pyrrolidine N-Boc Pyrrolidine Pyrrolidine->Prelithiation Deprotonation Asymmetric Deprotonation Prelithiation->Deprotonation - s-Butane Deprotonation->sBuLi_Sparteine Regenerates (in catalytic versions) Intermediate Chiral Lithiated Intermediate Deprotonation->Intermediate Forms Product 2-Substituted N-Boc Pyrrolidine Intermediate->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

Caption: Catalytic cycle for asymmetric deprotonation.

Data Presentation: Substrate Scope and Performance

The s-BuLi/(-)-sparteine system has proven effective for the functionalization of N-Boc pyrrolidine with a variety of electrophiles. The yields are generally good to excellent, and the enantiomeric excess is consistently high.

Electrophile (E+)ProductYield (%)Enantiomeric Excess (ee %)Reference
Me₃SiCl2-Trimethylsilyl-N-Boc-pyrrolidine8796[3]
PhCOPh2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine7590[3]
(n-Bu)₃SnCl2-(Tri-n-butylstannyl)-N-Boc-pyrrolidine85>98Beak, P. et al.
CO₂N-Boc-pyrrolidine-2-carboxylic acid7094Beak, P. et al.
Ph-Br (Pd cat.)2-Phenyl-N-Boc-pyrrolidine9792[4]
MeI2-Methyl-N-Boc-pyrrolidine7895Beak, P. et al.

Note: Data attributed to Beak, P. et al. is representative of results found in the foundational literature on this topic.

Experimental Protocols

1. General Protocol for Asymmetric Deprotonation and Electrophilic Quench

This protocol provides a representative procedure for the enantioselective lithiation of N-Boc pyrrolidine and subsequent trapping with an electrophile, such as trimethylsilyl chloride (Me₃SiCl).

Materials and Equipment:

  • N-Boc pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen or argon inlet

  • Syringes and needles

  • Dry ice/acetone bath (-78 °C)

G arrow arrow start Start: Prepare Inert Atmosphere add_reagents Add Anhydrous Et₂O, N-Boc Pyrrolidine (1.0 eq), and (-)-Sparteine (1.2 eq) start->add_reagents cool Cool to -78 °C add_reagents->cool add_sBuLi Add s-BuLi (1.2 eq) dropwise cool->add_sBuLi stir1 Stir at -78 °C for 1 hour (Deprotonation) add_sBuLi->stir1 add_electrophile Add Electrophile (e.g., Me₃SiCl, 1.5 eq) dropwise stir1->add_electrophile stir2 Stir at -78 °C for 2-3 hours add_electrophile->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (Separate layers, wash, dry, concentrate) warm->workup purify Purify by Flash Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the reaction.

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous Et₂O (approx. 0.2 M relative to substrate) to a flame-dried round-bottom flask.

  • Addition of Reagents: Add N-Boc pyrrolidine (1.0 equiv) followed by (-)-sparteine (1.2 equiv) to the solvent.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.[1]

  • Electrophilic Quench: Add the electrophile (e.g., Me₃SiCl, 1.5 equiv) dropwise to the solution.[1]

  • Reaction Completion: Continue stirring at -78 °C for an additional 2 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with Et₂O. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted N-Boc pyrrolidine.[1]

  • Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.

2. Protocol for Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

A significant extension of this methodology is the palladium-catalyzed α-arylation, which allows for the introduction of aryl groups.[2] This procedure involves a transmetalation step from the lithiated intermediate to an organozinc species, which is more stable at higher temperatures and compatible with palladium catalysis.[2][5]

Additional Materials:

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine ([P(t-Bu)₃]HBF₄)

  • Aryl bromide (Ar-Br)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Generate Lithiated Intermediate: Follow steps 1-4 from the general protocol above using THF as the solvent or co-solvent.

  • Transmetalation: To the solution of the lithiated intermediate at -78 °C, add a solution of anhydrous ZnCl₂ in THF (1.2 equiv). Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature. This forms the more stable organozinc reagent.[2]

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and [P(t-Bu)₃]HBF₄ (0.10 equiv) in anhydrous THF.

  • Cross-Coupling: Add the aryl bromide (1.1 equiv) to the organozinc solution, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture (typically 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, quench with NH₄Cl, and perform a standard aqueous work-up as described in the general protocol. Purify the product by flash column chromatography.

Conclusion and Outlook

The catalytic asymmetric deprotonation of N-Boc pyrrolidine is a powerful and highly enantioselective method for synthesizing valuable chiral 2-substituted pyrrolidines.[1] The choice of protocol—whether a direct electrophilic quench or a subsequent transmetalation/cross-coupling—depends on the desired final product and the electrophile used.[1] This strategy remains a cornerstone of asymmetric synthesis, providing reliable access to key intermediates for pharmaceutical and materials science research.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for three distinct and powerful stereoselective methods for the synthesis of chiral pyrrolidine-containing precursors, which are key structural motifs in a wide range of pharmaceuticals. The methodologies covered are:

  • Organocatalytic Asymmetric Michael Addition: A highly efficient method for the enantioselective formation of carbon-carbon bonds, leading to functionalized pyrrolidines.

  • Diastereoselective [3+2] Cycloaddition using N-tert-Butanesulfinyl Auxiliaries: A robust strategy for the construction of the pyrrolidine ring with excellent control over multiple stereocenters.

  • Palladium-Catalyzed Enantioselective [3+2] Cycloaddition: A versatile transition-metal-catalyzed approach for the synthesis of highly enantiomerically enriched pyrrolidines.

Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursor Synthesis

Application Note:

The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a powerful and environmentally friendly method for the stereoselective synthesis of γ-nitro aldehydes, which are versatile precursors to a variety of functionalized pyrrolidines.[1][2] This reaction is often catalyzed by chiral proline-derived catalysts, such as diarylprolinol silyl ethers, which activate the aldehyde via enamine formation and direct the stereochemical outcome of the nucleophilic attack on the nitroalkene.[3][4] The resulting products can be readily converted into pyrrolidine rings through reductive cyclization of the nitro and aldehyde functionalities. This methodology offers high enantioselectivity and diastereoselectivity under mild reaction conditions.[5]

Experimental Workflow:

Workflow for Organocatalytic Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cluster_cyclization Conversion to Pyrrolidine A Aldehyde F Mix reactants and stir at specified temperature A->F B Nitroalkene B->F C Organocatalyst (e.g., Diarylprolinol silyl ether) C->F D Solvent (e.g., Toluene) D->F E Additive (e.g., Benzoic Acid) E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J N γ-Nitro aldehyde product J->N K Determine yield L Determine enantiomeric excess (chiral HPLC) M Determine diastereomeric ratio (NMR) O Reductive Cyclization (e.g., H2, Pd/C) N->O P Chiral Pyrrolidine Precursor O->P

Caption: Workflow for the organocatalytic asymmetric Michael addition and subsequent cyclization to form a pyrrolidine precursor.

Quantitative Data:

EntryAldehydeNitroalkeneCatalyst (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Propanalβ-Nitrostyrene10Toluene9595:598
2Isovaleraldehydeβ-Nitrostyrene10Toluene9296:499
3Cyclohexanecarboxaldehydeβ-Nitrostyrene10Toluene90>99:199
4Propanal(E)-1-Nitro-3-phenylprop-1-ene10Toluene8594:697
5Propanal(E)-2-(2-Nitrovinyl)furan10Toluene9393:796

Experimental Protocol:

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes:

  • To a stirred solution of the nitroalkene (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added the aldehyde (1.0 mmol).

  • The reaction mixture is stirred at the specified temperature (e.g., 4 °C) for the time indicated by TLC monitoring (typically 24-48 hours).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • The product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • The enantiomeric excess is determined by chiral HPLC analysis, and the diastereomeric ratio is determined by 1H NMR spectroscopy.

Diastereoselective [3+2] Cycloaddition using N-tert-Butanesulfinyl Auxiliaries

Application Note:

The [3+2] cycloaddition of azomethine ylides with activated alkenes is a powerful method for the synthesis of highly substituted pyrrolidines. The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for excellent diastereocontrol in the cycloaddition reaction.[6][7] This method provides access to densely functionalized proline derivatives with up to four contiguous stereocenters. The reaction is typically catalyzed by a silver salt, such as silver carbonate (Ag2CO3), and proceeds with high regio- and diastereoselectivity.[6] The N-tert-butanesulfinyl auxiliary can be readily cleaved under acidic conditions to provide the free amine.

Experimental Workflow:

Workflow for Diastereoselective [3+2] Cycloaddition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cluster_deprotection Auxiliary Cleavage A N-tert-Butanesulfinylazadiene F Mix reactants and stir at room temperature A->F B Imino ester B->F C Catalyst (e.g., Ag2CO3) C->F D Base (e.g., Et3N) D->F E Solvent (e.g., Toluene) E->F G Filter and concentrate F->G H Purify by column chromatography G->H K Pyrrolidine product H->K I Determine yield J Determine diastereomeric ratio (NMR) L Acidic hydrolysis (e.g., HCl in MeOH) K->L M Chiral Pyrrolidine Precursor L->M

Caption: Workflow for the diastereoselective [3+2] cycloaddition and subsequent removal of the chiral auxiliary.

Quantitative Data:

EntryN-tert-Butanesulfinylazadiene (R1)Imino ester (R2)Yield (%)dr
1C6H5C6H585>95:5
24-MeC6H4C6H582>95:5
34-ClC6H4C6H578>95:5
4C6H54-MeOC6H488>95:5
5C6H52-Thienyl7590:10

Experimental Protocol:

General Procedure for the Diastereoselective [3+2] Cycloaddition:

  • To a solution of the N-tert-butanesulfinylazadiene (0.2 mmol) and the imino ester (0.24 mmol) in toluene (2 mL) is added triethylamine (0.04 mmol) and silver carbonate (0.04 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The crude reaction mixture is filtered through a short pad of Celite and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine derivative.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude reaction mixture.

Palladium-Catalyzed Enantioselective [3+2] Cycloaddition

Application Note:

The palladium-catalyzed enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a highly efficient method for the synthesis of chiral 3-methylenepyrrolidines.[8] This reaction, developed by Trost and coworkers, utilizes a chiral phosphoramidite ligand to induce high levels of enantioselectivity.[8] The resulting exocyclic methylene group is a versatile functional handle that can be further elaborated, making these products valuable precursors for a variety of drug candidates. The reaction tolerates a wide range of imines, including those derived from both aromatic and aliphatic aldehydes.

Experimental Workflow:

Workflow for Palladium-Catalyzed [3+2] Cycloaddition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cluster_elaboration Further Functionalization A Imine F Mix reactants and stir at specified temperature A->F B TMM precursor B->F C Palladium catalyst C->F D Chiral ligand (Phosphoramidite) D->F E Solvent (e.g., THF) E->F G Concentrate the reaction mixture F->G H Purify by column chromatography G->H K 3-Methylenepyrrolidine H->K I Determine yield J Determine enantiomeric excess (chiral HPLC or GC) L e.g., Hydroboration-oxidation, Ozonolysis K->L M Functionalized Pyrrolidine Precursor L->M

Caption: Workflow for the palladium-catalyzed enantioselective [3+2] cycloaddition and subsequent functionalization.

Quantitative Data:

EntryImine (R group)Yield (%)ee (%)
1Phenyl9595
24-Methoxyphenyl9396
34-Chlorophenyl9694
42-Naphthyl9297
5Cyclohexyl8592

Experimental Protocol:

General Procedure for the Palladium-Catalyzed Enantioselective [3+2] Cycloaddition:

  • To a flame-dried flask are added the palladium catalyst (e.g., [Pd(allyl)Cl]2, 2.5 mol%) and the chiral phosphoramidite ligand (6 mol%).

  • The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The imine (0.2 mmol) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C).

  • A solution of the trimethylenemethane precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 0.3 mmol) in the same solvent is added dropwise over 1 hour.

  • The reaction is stirred at the same temperature until complete consumption of the imine is observed by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 3-methylenepyrrolidine product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Biological Relevance of Pyrrolidine-Containing Drug Precursors:

Pyrrolidine scaffolds are integral to a multitude of FDA-approved drugs targeting a wide array of biological pathways. The stereoselective synthesis of these precursors is critical as the pharmacological activity and safety profile of a drug are often dependent on its specific stereochemistry.

Biological Targets of Pyrrolidine-Containing Drugs cluster_targets Drug Targets cluster_drugs Examples of Pyrrolidine-Containing Drugs A Stereoselective Synthesis of Pyrrolidine Precursors B G-Protein Coupled Receptors (GPCRs) A->B C Viral Proteases (e.g., HCV NS3/4A) A->C D Ion Channels A->D E Enzymes (e.g., DPP-4) A->E F Varenicline (nAChR Partial Agonist) B->F I Solifenacin (Muscarinic Receptor Antagonist) B->I G Grazoprevir (HCV Protease Inhibitor) C->G H Linagliptin (DPP-4 Inhibitor) E->H

Caption: Pyrrolidine precursors are essential for synthesizing drugs that modulate key biological targets.

References

Boronic Acids: Versatile Building Blocks in Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and medicinal chemistry.[1][2][3][4] Their unique electronic properties, low toxicity, and versatile reactivity make them ideal building blocks for the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][5][6] This document provides detailed application notes on the use of boronic acids in organic synthesis and drug design, along with specific experimental protocols for key reactions.

I. Applications in Organic Synthesis

Boronic acids are widely employed in a variety of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.[4][7] Their stability, ease of handling, and generally low toxicity contribute to their characterization as "green" compounds.[1][3]

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[8][9] This Nobel Prize-winning reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid [8][10][11]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, dppf) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, CsF, Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, THF, Dioxane)

  • Water (if using a biphasic system)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) Setup Assemble Reaction under Inert Gas Reagents->Setup Glassware Oven-Dry Glassware Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Quench Quench Reaction (add Water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, boronic acids participate in other important coupling reactions:

  • Chan-Lam Coupling: Formation of a new carbon-nitrogen or carbon-oxygen bond by reacting an aryl boronic acid with an N-H or O-H containing compound in the presence of a copper(II) catalyst.[7]

  • Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling of a thiol ester with a boronic acid to produce a ketone.[4][7]

Boronic Acids as Protecting Groups

Boronic acids can be used to protect diols, a common functional group in carbohydrates.[12][13] This protection strategy is advantageous due to the mild conditions required for both the formation and cleavage of the resulting boronic esters.[13][14] Common protecting groups include pinacol esters (Bpin) and N-methyliminodiacetyl (MIDA) esters.[12][15][16]

Deprotection Conditions:

  • Pinacol Esters: Can be hydrolyzed under acidic conditions, often with heating. The pinacol byproduct can be trapped with NaIO₄.[15]

  • MIDA Esters: Easily deprotected by basic hydrolysis.[15]

  • Diaminonaphthalene (dan) Esters: Can be deprotected via acidic hydrolysis, with the diaminonaphthalene byproduct being easily removed by extraction.[15]

II. Applications in Drug Design and Development

The incorporation of boronic acids into drug candidates has seen a significant increase, with several FDA-approved drugs now containing this moiety.[2][5][17] Boronic acids can enhance the potency of drugs and improve their pharmacokinetic profiles.[5]

Boronic Acid-Containing Drugs

Several boronic acid-containing drugs have been approved for clinical use, demonstrating their therapeutic potential.[2][17]

Drug Name (Brand Name)Target/Mechanism of ActionTherapeutic AreaFDA Approval Year
Bortezomib (Velcade®)26S Proteasome InhibitorMultiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib (Ninlaro®)Proteasome InhibitorMultiple Myeloma2015
Vaborbactam (Vabomere®)β-lactamase InhibitorComplicated Urinary Tract Infections2017
Tavaborole (Kerydin®)Oxaborole AntifungalOnychomycosis2014
Crisaborole (Eucrisa®)Oxaborole Phosphodiesterase-4 InhibitorAtopic Dermatitis2016
Case Study: Bortezomib (Velcade®)

Bortezomib was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma.[17] It reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is responsible for the degradation of intracellular proteins.[18][19][20][21] Inhibition of the proteasome leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[18]

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Ub_Proteins Ubiquitinated Pro-apoptotic Proteins Proteasome->Ub_Proteins normally degrades NFkB NF-κB Pathway Proteasome->NFkB inhibition disrupts CellCycle Cell Cycle Arrest Proteasome->CellCycle inhibition causes Apoptosis Apoptosis (Cancer Cell Death) Ub_Proteins->Apoptosis accumulation leads to NFkB->Apoptosis disruption promotes CellCycle->Apoptosis leads to

Simplified signaling pathway of Bortezomib's mechanism of action.

Clinical Efficacy of Bortezomib:

Clinical trials have demonstrated the efficacy of Bortezomib in treating multiple myeloma, both as a single agent and in combination with other drugs.

Clinical Trial / StudyTreatment RegimenPatient PopulationKey Efficacy DataReference
APEX Phase 3 Trial Bortezomib vs. DexamethasoneRelapsed Multiple MyelomaOverall Response Rate: 38% vs. 18% (p<0.001); 1-Year Survival: 80% vs. 66%[22][23]
SUMMIT Phase 2 Trial Bortezomib ± DexamethasoneRelapsed/Refractory MyelomaOverall Response Rate: 35% (Bortezomib alone), 50% (Bortezomib + Dexamethasone)[22]
VISTA Phase 3 Trial VMP (Bortezomib, Melphalan, Prednisone)Previously Untreated Multiple MyelomaHigher cumulative Bortezomib dose (≥39mg/m²) associated with improved overall survival (median 66.3 vs 46.2 months)[24]
IFM Phase 3 Trial VcD (Bortezomib, Dexamethasone) vs. VADNewly Diagnosed Multiple MyelomaComplete Remission Rate (post-transplantation): 35% (VcD arm); 1-Year Survival: 95% (VcD arm)[25]
Other Boronic Acid-Based Drugs in Development and Use
  • Talabostat (PT-100): An inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP).[6][26][27] It has a dual mechanism of action, also stimulating an anti-tumor immune response by upregulating cytokines and chemokines.[26][28][29][30] Talabostat has shown activity in clinical trials for non-small-cell lung cancer and malignant melanoma.[26][29]

  • Vaborbactam: A first-in-class cyclic boronic acid β-lactamase inhibitor.[31] It protects β-lactam antibiotics, such as meropenem, from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[32][33][34] Vaborbactam itself has no antibacterial activity.[31]

III. Boronic Acids as Biosensors

The ability of boronic acids to form reversible covalent bonds with diols makes them excellent candidates for the development of sensors for carbohydrates and other diol-containing compounds.[35][36][37][38][39][40][41][42][43][44]

Boronic_Acid_Applications cluster_synthesis Organic Synthesis cluster_drug Drug Design cluster_sensors Biosensors BA Boronic Acids Coupling Cross-Coupling Reactions (e.g., Suzuki-Miyaura) BA->Coupling Protecting Protecting Groups (for diols) BA->Protecting OtherRxns Other Reactions (e.g., Chan-Lam) BA->OtherRxns Inhibitors Enzyme Inhibitors (e.g., Proteasome, β-lactamase) BA->Inhibitors Prodrugs Prodrug Strategies BA->Prodrugs Delivery Drug Delivery Systems BA->Delivery Carbohydrate Carbohydrate Sensing (e.g., Glucose) BA->Carbohydrate Glycoprotein Glycoprotein Recognition BA->Glycoprotein ROS Reactive Oxygen Species (ROS) Detection BA->ROS

Overview of the diverse applications of boronic acids.

Fluorescent sensors incorporating boronic acids can exhibit changes in their fluorescence properties upon binding to saccharides.[35][36][40] This principle is being explored for the development of continuous glucose monitoring systems for diabetes management and for imaging carbohydrates on cell surfaces.[36][39][44]

IV. Conclusion

Boronic acids are remarkably versatile building blocks with wide-ranging applications in both organic synthesis and drug design. Their utility in robust C-C bond formation, as protecting groups, and as key pharmacophores in targeted therapies underscores their importance. The continued exploration of boronic acid chemistry promises to yield new synthetic methodologies, more effective therapeutic agents, and innovative diagnostic tools.

References

Troubleshooting & Optimization

Optimization of reaction conditions for N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-Boc-Pyrrolidin-2-(R)-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile organoboron compound primarily used as a key building block in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon (C-C) bonds, which is crucial for synthesizing complex heterocyclic structures and arylated pyrrolidine derivatives.[1] In medicinal chemistry, it is instrumental in the development of enzyme inhibitors and receptor modulators.[1] The Boc-protecting group provides stability to the amine during reactions and can be removed under mild acidic conditions for further functionalization, making it suitable for multi-step syntheses in drug discovery.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in an inert atmosphere and kept in a freezer at -20°C.[2]

Q3: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the initial parameters I should check?

A3: When encountering issues with your Suzuki-Miyaura coupling, it is essential to systematically evaluate the following key parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air, so using a fresh batch or a more robust, air-stable version might be necessary.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[3] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[3]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often linked. The base needs to be strong enough to promote transmetalation but not so strong that it causes the degradation of your starting materials or products.[3] For anhydrous reactions, ensure your base is finely powdered and dry.[3]

Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. To mitigate this, consider the following adjustments:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) from stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can be beneficial.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during Suzuki-Miyaura cross-coupling reactions involving this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[3]
Oxygen in the reactionEnsure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (N₂ or Ar).[3]
Impure or degraded reagentsVerify the purity of the boronic acid and aryl halide. Boronic acids can degrade on storage.[3]
Inappropriate base or solventOptimize the base and solvent system. The choice is often substrate-dependent.[3]
Significant Protodeboronation Base is too strongSwitch to a milder base such as KF or K₂CO₃.[3]
Presence of waterUse anhydrous solvents and reagents.[3]
Homocoupling of Boronic Acid Presence of oxygenImprove degassing of the solvent and ensure a robust inert atmosphere.[3]
Incomplete reduction of Pd(II) precatalystConsider adding a reducing agent or using a Pd(0) source directly.
Poor Reproducibility Inconsistent quality of reagentsUse reagents from a reliable source and of consistent purity.
Inconsistent reaction setupEnsure consistent degassing, inert atmosphere, and stirring rate. For solid bases, ensure they are finely powdered for consistent reaction rates.
Difficulty with Sterically Hindered Substrates Insufficiently active catalyst systemEmploy bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) which can accelerate the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene, or DMF)

  • Schlenk flask or microwave reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl halide, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove any oxygen.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X(Ln) pd0->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_r Ar-Pd(II)-R(Ln) ar_pd_x->ar_pd_r R-B(OR)2 + Base ar_pd_r->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R aryl_halide Ar-X boronic_acid R-B(OR)2 + Base byproduct X-B(OR)2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Fresh? Air-stable?) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas solvent, N2/Ar purge) start->check_atmosphere check_reagents Verify Reagent Purity (Boronic acid, Aryl halide) start->check_reagents optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions change_base Vary Base (e.g., K2CO3, K3PO4, Cs2CO3, KF) optimize_conditions->change_base Base change_solvent Vary Solvent (e.g., Dioxane, Toluene, THF, 2-MeTHF) optimize_conditions->change_solvent Solvent change_ligand Vary Ligand (e.g., Buchwald, NHC) optimize_conditions->change_ligand Ligand change_temp Vary Temperature optimize_conditions->change_temp Temp. success Successful Coupling change_base->success change_solvent->success change_ligand->success change_temp->success

Caption: A logical workflow for troubleshooting unsuccessful Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying boronic acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a boronic acid reaction, and how can I detect them?

A1: Common impurities include unreacted starting materials, homocoupling byproducts, and boroxines (anhydrides of boronic acids).[1][2] Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, are also frequently observed.[1][3]

Detection of these impurities can be achieved through several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR can identify organic impurities. ¹¹B NMR is particularly useful for distinguishing between the desired boronic acid (typically δ 25-35 ppm) and its boroxine anhydride (typically δ 15-25 ppm).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for quantifying the boronic acid and non-volatile impurities.[1][4] A C18 reversed-phase column is commonly used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities.[1]

  • Mass Spectrometry (MS): Can detect boroxines, which appear as higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.[2]

Q2: My boronic acid product is an oil and won't crystallize. What purification methods can I use?

A2: When crystallization is not an option, several other techniques can be employed:

  • Chromatography:

    • Silica Gel Chromatography: This is a common method, but boronic acids can sometimes adhere strongly to the silica.[5][6] Using a more polar eluent system, such as dichloromethane/methanol, may be necessary.[7] Deactivating the silica gel with a small amount of water or triethylamine can also help prevent streaking and decomposition.[6][8] For boronate esters, impregnating the silica gel with boric acid can improve separation.[9][10]

    • Alumina Chromatography: Neutral alumina can be a good alternative to silica gel, especially for boronate esters.[5]

    • Reversed-Phase Chromatography (C18): This is a viable option for polar boronic acids.[3][8]

  • Extraction:

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[7][11][12] The aqueous layer can then be separated, acidified (e.g., with HCl), and the purified boronic acid can be extracted back into an organic solvent.[7]

  • Derivatization:

    • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates out of solution, leaving impurities behind.[3][8][12] The pure boronic acid can then be recovered by treating the adduct with an acid.[13][14]

Q3: My boronic acid streaks badly on the TLC plate and silica gel column. How can I resolve this?

A3: Streaking on silica gel is a common issue with boronic acids due to their polarity and interaction with the stationary phase.[8] Here are some troubleshooting tips:

  • Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the eluent to improve the chromatography.[5]

  • Deactivate the Silica Gel: Pre-treating the silica gel with water or triethylamine can reduce the strong interactions causing streaking.[6][8]

  • Use a Different Stationary Phase: Consider using neutral alumina or a C18 reversed-phase column.[5][8]

  • Impregnate the Silica Gel: For boronate esters, using silica gel impregnated with boric acid can prevent over-adsorption and improve separation.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery After Silica Gel Chromatography
Possible Cause Troubleshooting Steps
Strong Adsorption to Silica 1. Increase the polarity of the eluent system (e.g., add more methanol to a dichloromethane/methanol mixture).[7] 2. Add a modifier like acetic acid or triethylamine to the eluent.[5] 3. Deactivate the silica gel with water or triethylamine before packing the column.[6][8]
Decomposition on Silica 1. Minimize the time the compound spends on the column by using flash chromatography. 2. Use a less acidic stationary phase like neutral alumina.[5] 3. Consider reversed-phase chromatography.[8]
Issue 2: Presence of Boroxine Anhydride in the Final Product
Possible Cause Troubleshooting Steps
Dehydration of Boronic Acid 1. Avoid high temperatures during workup and purification. 2. To break up the boroxine, dissolve the sample in a coordinating solvent like methanol before analysis or further purification.[2] 3. Recrystallization from a solvent mixture containing water can sometimes hydrolyze the boroxine back to the boronic acid.[15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[7] The boronic acid will move into the aqueous layer as its boronate salt.

  • Separate the aqueous layer.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.[7]

  • Acidify the aqueous layer to a pH of ~2-3 with a mineral acid such as hydrochloric acid (HCl).

  • Extract the purified boronic acid from the acidified aqueous layer with a fresh portion of organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude boronic acid in a suitable solvent such as ether.[13][14]

  • Add diethanolamine (typically 1.1 equivalents) to the solution.[13]

  • Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct should form within minutes to an hour.[13][14]

  • Filter the precipitate and wash it with a cold solvent (e.g., ether) to remove soluble impurities.[13][14]

  • To recover the free boronic acid, suspend the diethanolamine adduct in a biphasic mixture of ether and 0.1 M HCl.[13][14]

  • Separate the organic layer, and extract the aqueous layer with additional portions of ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure boronic acid.[13][14]

Visualized Workflows

Purification_Decision_Tree Purification Strategy for Boronic Acids start Crude Boronic Acid Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Chromatography Options is_solid->chromatography No (Oil) is_pure Is the product pure? recrystallize->is_pure end Pure Product is_pure->end Yes is_pure->chromatography No extraction Extraction Options chromatography->extraction derivatization Derivatization chromatography->derivatization silica Silica Gel chromatography->silica alumina Alumina chromatography->alumina rp_c18 Reversed-Phase (C18) chromatography->rp_c18 acid_base Acid-Base Extraction extraction->acid_base dea_adduct Diethanolamine Adduct derivatization->dea_adduct silica->is_pure Success alumina->is_pure Success rp_c18->is_pure Success acid_base->is_pure Success dea_adduct->is_pure Success

Caption: Decision tree for selecting a boronic acid purification method.

Acid_Base_Extraction_Workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Extract with aq. NaOH start->add_base separate_layers1 Separate Layers add_base->separate_layers1 organic_impurities Organic Layer (Non-acidic impurities) separate_layers1->organic_impurities Organic aqueous_boronate Aqueous Layer (Boronate Salt) separate_layers1->aqueous_boronate Aqueous acidify Acidify with HCl aqueous_boronate->acidify extract_product Extract with Organic Solvent acidify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_waste Aqueous Layer (Waste) separate_layers2->aqueous_waste Aqueous purified_organic Organic Layer (Purified Boronic Acid) separate_layers2->purified_organic Organic end Isolate Pure Product purified_organic->end

Caption: Workflow for purification of boronic acids via acid-base extraction.

References

Identifying common side reactions and byproducts with N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-Pyrrolidin-2-(R)-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most frequently encountered side reactions are protodeboronation, homocoupling of the boronic acid, and undesired deprotection of the N-Boc group. Oxidation of the boronic acid moiety or the pyrrolidine ring can also occur under certain conditions.

Q2: What is protodeboronation and under what conditions does it occur?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of N-Boc-pyrrolidine as a byproduct. This side reaction is often promoted by the presence of water and strong bases, which can hydrolyze the boronic acid.[1] The propensity for protodeboronation is highly dependent on the specific reaction conditions and the electronic nature of the boronic acid.

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling results in the formation of a dimer of the pyrrolidine ring. This side reaction is often facilitated by the presence of oxygen in the reaction mixture. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q4: Is the N-Boc protecting group stable under typical cross-coupling conditions?

A4: While the N-Boc group is generally stable, it can be cleaved under acidic conditions.[1] Notably, some studies have shown that the Boc group can also be hydrolyzed under the basic conditions often employed in Suzuki-Miyaura coupling reactions, leading to the formation of the unprotected pyrrolidinylboronic acid or its derivatives. This can complicate purification and subsequent reaction steps.

Q5: What are the signs of reagent degradation and how should I store this compound?

A5: Signs of degradation include a change in color, clumping of the solid, and diminished performance in reactions. This compound is a white to off-white solid that should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture and oxygen.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low yield of desired product; significant amount of N-Boc-pyrrolidine detected. Protodeboronation of the boronic acid.- Use anhydrous solvents and reagents.- Employ milder bases such as K₂CO₃ or KF instead of strong hydroxides.- Protect the boronic acid as a pinacol ester or trifluoroborate salt to be released in situ.
Formation of a significant amount of a dimeric pyrrolidine byproduct. Homocoupling of the boronic acid.- Ensure all solvents and reagents are thoroughly degassed.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and execution.- Use a fresh, high-quality palladium catalyst.
Presence of unexpected byproducts related to the unprotected pyrrolidine. Unwanted deprotection of the N-Boc group.- If possible, use milder basic conditions (e.g., lower temperature, weaker base).- Consider using a different protecting group if Boc cleavage is persistent and problematic for the desired transformation.
Complex mixture of byproducts and low conversion. Oxidation of the boronic acid or pyrrolidine ring.- Use degassed solvents to minimize dissolved oxygen.- Avoid catalysts or reagents that can promote oxidation.- Ensure the purity of starting materials.
No reaction or very slow conversion. Inactive catalyst or poor reaction setup.- Use a fresh, active palladium catalyst and ligand.- Ensure proper stoichiometry of all reagents.- Optimize the reaction temperature and time.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Side Reaction Pathways

The following diagrams illustrate the common side reaction pathways.

Side_Reactions Start This compound Desired Desired Cross-Coupled Product Start->Desired Suzuki Coupling (Pd catalyst, base) Proto Protodeboronation (N-Boc-pyrrolidine) Start->Proto H₂O, Base Homo Homocoupling (Dimeric Byproduct) Start->Homo O₂, Pd(0) Deprotect Boc Deprotection (Unprotected Species) Start->Deprotect Basic Conditions

Caption: Common side reaction pathways for this compound.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield) Check_Proto Analyze for Protodeboronation (e.g., by LC-MS) Start->Check_Proto Solution_Proto Use Anhydrous Conditions & Milder Base Check_Proto->Solution_Proto Yes Check_Homo Analyze for Homocoupling (e.g., by MS) Check_Proto->Check_Homo No End Optimized Reaction Solution_Proto->End Solution_Homo Degas Solvents Thoroughly & Use Inert Atmosphere Check_Homo->Solution_Homo Yes Check_Deprotect Analyze for Boc Deprotection Check_Homo->Check_Deprotect No Solution_Homo->End Solution_Deprotect Use Milder Base or Consider Alternative Protecting Group Check_Deprotect->Solution_Deprotect Yes Check_Catalyst Review Catalyst & Conditions Check_Deprotect->Check_Catalyst No Solution_Deprotect->End Solution_Catalyst Use Fresh Catalyst & Optimize Temperature/Time Check_Catalyst->Solution_Catalyst Yes Check_Catalyst->End No

References

Technical Support Center: Asymmetric Synthesis with Chiral Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral boronic acids. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve enantioselectivity and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantioselectivity in reactions involving chiral boronic acids?

The enantioselectivity of these reactions is highly sensitive to several interconnected factors. The most critical parameters to control are:

  • Chiral Ligand Structure: The choice of the chiral ligand is paramount. The ligand's steric and electronic properties create the chiral environment around the metal center that dictates the facial selectivity of the reaction.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stability of reaction intermediates, thereby affecting enantioselectivity.

  • Additives and Co-catalysts: Bases, salts, or other additives can play a crucial role in the catalytic cycle and the regeneration of the active catalyst, impacting both yield and selectivity.[1]

  • Substrate Properties: The steric and electronic nature of the substituents on both the boronic acid and the coupling partner can influence the approach to the catalytic center.[1]

Q2: How do I select the appropriate chiral ligand for my reaction?

Ligand selection is often empirical and may require screening. Start with ligand classes that have proven effective in similar transformations. For instance, in palladium-catalyzed reactions, ligands like BINAP and phosphoramidites are common starting points.[2] For rhodium-catalyzed conjugate additions, P-chiral or hybrid ligands are often employed.[1][3] It is advisable to screen a small library of ligands with varying steric bulk and electronic properties to identify the optimal choice for your specific substrate.

Q3: Can the boronic ester protecting group (e.g., pinacol) affect the enantioselectivity?

Yes, the nature of the boronic ester can have an impact. While pinacol (pin) esters are common due to their stability and ease of handling, other diols can be used. The steric bulk of the diol can influence the chiral environment. In some cases, more sterically demanding groups can enhance selectivity. However, in other reactions, such as those involving the formation of boronate complexes, certain boranes like 9-BBN are more effective than pinacol boronic esters.[4][5]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (Low e.e.%)

Low enantiomeric excess is a common issue. The following steps, presented in a logical workflow, can help you troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Enantioselectivity

G start Start: Low e.e. Observed temp Decrease Reaction Temperature start->temp First Step solvent Screen Solvents temp->solvent If no improvement ligand Screen Chiral Ligands solvent->ligand If still low additive Screen Additives (e.g., salts, bases) ligand->additive For further tuning concentration Adjust Substrate Concentration additive->concentration If needed end Optimization Complete concentration->end Success

Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.

  • Decrease Temperature: This is often the most effective initial step. Reducing the temperature from room temperature to 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity.[4][5]

  • Solvent Screening: The polarity and coordinating properties of the solvent are critical. Screen a range of solvents such as THF, Dioxane, Toluene, and Ethyl Acetate. Sometimes a mixture of solvents provides the best results.[2][6] For instance, in NiH-catalyzed hydroamidation, the presence of water can be beneficial, while other solvents are less efficient.[7]

  • Ligand Screening: If temperature and solvent changes are insufficient, screen a new set of chiral ligands. Focus on ligands with different structural motifs (e.g., bidentate phosphines, phosphoramidites, P,N-ligands). Even subtle changes to the ligand backbone or substituents can have a large effect.[2]

  • Vary Additives: In many metal-catalyzed reactions, additives are crucial. For Rh-catalyzed additions, the choice of base (e.g., Ba(OH)₂) is important.[1] In some Pd-catalyzed couplings, salts like NaOTf can improve performance.[2] Screen different bases, salts, or other potential co-catalysts.

  • Adjust Concentration: Higher concentrations can sometimes improve reactivity and selectivity, especially if bimolecular steps are rate-limiting or if catalyst deactivation occurs at high dilution.[4][5]

Problem 2: Low or No Yield

Poor yield can be caused by catalyst deactivation, slow reaction kinetics, or side reactions.

  • Check Reagent Purity: Ensure all reagents, especially the solvent and boronic acid, are pure and dry. Water and oxygen can deactivate many catalysts. Some reactions, however, are insensitive to air and moisture.[7]

  • Increase Catalyst Loading: If the reaction is slow, a modest increase in catalyst loading (e.g., from 2.5 mol% to 5 mol%) might improve the yield.

  • Increase Temperature: While this may negatively impact enantioselectivity, it can be a useful diagnostic tool. If the yield improves at a higher temperature, the reaction is likely kinetically limited. You can then seek a balance between yield and e.e.

  • Check for Side Reactions: Analyze the crude reaction mixture by NMR or LC-MS to identify potential side products. This can provide clues about decomposition pathways. For example, alkene reduction can sometimes compete with the desired hydroboration.[8]

Data and Protocols

Table 1: Optimization of a Pd-Catalyzed Asymmetric 1,2-Metallate Shift

This table summarizes the effect of different reaction parameters on the yield and enantioselectivity of a representative palladium-catalyzed reaction.

EntryLigandAdditiveTemp (°C)SolventYield (%)e.e. (%)
1L1 (BINAP)None60THF39-94
2L1 (BINAP)NaOTf60THF85-95
3L17 (P,N-phox)NaOTf60THF91-97
4L17 (P,N-phox)NaOTf30THF/EA95-99
Data adapted from a study on atropisomer synthesis.[2][6] Conditions: Pd₂dba₃ (2.5 mol%), Ligand (5.5 mol%).
Table 2: Optimization of NiH-Catalyzed Asymmetric Hydroamidation

This table shows the influence of the Nickel source and ligand choice on the synthesis of α-aminoboronates.

EntryNi SourceLigandYield (%)e.e. (%)
1NiCl₂·6H₂OL7195
2NiCl₂·dmeL5290
3NiCl₂·6H₂OL14582
4NiCl₂·6H₂OL2<10N/A
Data adapted from a study on α-aminoboronate synthesis.[7] L represents a specific chiral amino alcohol ligand.*

Key Experimental Protocol

General Procedure for a Pd-Catalyzed Asymmetric Cross-Coupling

This protocol provides a general starting point. Specific amounts and conditions should be optimized for each unique reaction.

Workflow Diagram

G cluster_0 Vessel Preparation (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Analysis p1 Add Pd Source & Chiral Ligand p2 Add Substrate A & Additive (e.g., NaOTf) p1->p2 p3 Add Solvent p2->p3 r1 Degas Mixture (e.g., Ar sparging) p3->r1 r2 Add Boronic Acid Reagent (Substrate B) r1->r2 r3 Stir at Optimized Temperature r2->r3 r4 Monitor Progress (TLC/LC-MS) r3->r4 w1 Quench Reaction r4->w1 w2 Purify by Chromatography w1->w2 w3 Determine Yield & e.e. (Chiral HPLC) w2->w3

Caption: A typical experimental workflow for asymmetric catalysis with boronic acids.

  • Catalyst Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., L17, 5.5 mol%).

  • Reagent Addition: Add the aryl/vinyl halide/triflate (1.0 equiv) and any solid additive (e.g., NaOTf, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF/Ethyl Acetate mixture) via syringe.

  • Boronic Reagent Addition: Add the chiral boronic acid or ester (1.4 equiv).

  • Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 30 °C) for the required time (e.g., 24-72 hours), monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield. Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).[2]

Mechanism and Stereocontrol

Understanding the reaction mechanism can aid in rational optimization. In many Pd-catalyzed cross-coupling reactions, the chiral ligand controls the stereochemistry during the turnover-limiting step, such as the 1,2-metallate shift.

Simplified Catalytic Cycle

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd2 R-Pd(II)-X-L ox_add->pd2 transmetal Transmetalation / 1,2-Metallate Shift (Enantioselective Step) pd2->transmetal boronate Chiral Boronate Complex boronate->transmetal pd2_r R-Pd(II)-R'-L* transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product Chiral Product (R-R') red_elim->product

Caption: The role of the chiral ligand (L*) in determining stereochemistry during the catalytic cycle.

The chiral ligand (L*) creates a specific three-dimensional pocket around the Pd(II) center. During the crucial transmetalation or migratory insertion step, the ligand directs the incoming boronate complex to add from a specific face, leading to the preferential formation of one enantiomer of the product.[2]

References

Stability and handling of N-Boc-Pyrrolidin-2-(R)-ylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of N-Boc-Pyrrolidin-2-(R)-ylboronic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It is a white to off-white solid and should be protected from moisture and oxygen to prevent degradation.

Q2: How stable is this compound in common organic solvents?

A2: this compound is generally compatible with common organic solvents used in Suzuki-Miyaura cross-coupling reactions, such as dioxane, THF, and DMF.[1] However, prolonged exposure to protic solvents, especially in the presence of base, can lead to decomposition. For reactions, it is advisable to use freshly distilled or anhydrous solvents.

Q3: What is the primary degradation pathway for this compound under reaction conditions?

A3: The most common degradation pathway for boronic acids, including this compound, during Suzuki-Miyaura coupling is protodeboronation. This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of N-Boc-pyrrolidine as a byproduct. This process is often accelerated by the presence of water and strong bases.

Q4: How does the Boc protecting group affect the stability of the molecule?

A4: The tert-butyloxycarbonyl (Boc) protecting group enhances the overall stability of the pyrrolidine ring and the amine functionality during reactions.[1] It prevents unwanted side reactions involving the nitrogen atom and can be selectively removed under mild acidic conditions.[1]

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Degradation of Boronic Acid - Ensure the boronic acid has been stored properly under inert atmosphere and at low temperature. - Use a fresh batch of the reagent if there are doubts about its quality. - Minimize the time the boronic acid is exposed to air and moisture before the reaction.
Protodeboronation - Use anhydrous solvents and reagents. - Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. - Protect the boronic acid as its pinacol ester or trifluoroborate salt, which can be more resistant to protodeboronation.
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. - For challenging couplings, consider using more active pre-catalysts or specialized ligands (e.g., Buchwald ligands).
Poor Solubility of Reagents - Choose a solvent system in which all reactants are soluble at the reaction temperature. - Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with a co-solvent like water.
Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Thoroughly degas the solvent and reaction setup with an inert gas (argon or nitrogen).
N-Boc-pyrrolidine - Protodeboronation of the starting material.- See troubleshooting steps for "Protodeboronation" above.

Stability and Handling Data

While specific quantitative kinetic data on the stability of this compound under various conditions is not extensively available in the literature, the following table summarizes qualitative stability information and best handling practices.

Condition Stability/Handling Recommendation
Storage Store at -20°C under an inert atmosphere (Argon or Nitrogen).
Air & Moisture Highly sensitive. Handle under an inert atmosphere and use anhydrous solvents to minimize degradation.
pH Avoid strongly acidic or basic conditions for prolonged periods. The Boc group is acid-labile, and the boronic acid moiety is susceptible to decomposition in the presence of strong bases and water.
Temperature While Suzuki-Miyaura reactions often require heating, prolonged exposure to high temperatures can lead to thermal decomposition. Monitor reaction progress and avoid unnecessarily long reaction times. A study on lithiated N-Boc pyrrolidine suggests instability at temperatures above -20°C.[2]
Solvents Compatible with common anhydrous aprotic solvents like dioxane, THF, and DMF.[1] Use with caution in protic solvents, especially in the presence of base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate boronate [R'-B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Troubleshooting_Tree start Low/No Yield check_reagents Check Reagent Quality (Boronic Acid, Catalyst) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation catalyst_issue Catalyst Inactivation? check_conditions->catalyst_issue solubility_issue Solubility Issues? check_conditions->solubility_issue protodeboronation->catalyst_issue No use_anhydrous Use Anhydrous Solvents/ Reagents, Milder Base protodeboronation->use_anhydrous Yes catalyst_issue->solubility_issue No degas Ensure Thorough Degassing, Use Fresh Catalyst catalyst_issue->degas Yes change_solvent Change Solvent System solubility_issue->change_solvent Yes optimize Re-optimize Conditions solubility_issue->optimize No use_anhydrous->optimize degas->optimize change_solvent->optimize

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Minimizing Protodeboronation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protodeboronation, a common side reaction in cross-coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in cross-coupling reactions?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes the boronic acid starting material, leading to the formation of a deboronated byproduct and reducing the yield of the desired cross-coupled product.[2] This can complicate the purification process and lower the overall efficiency of the synthesis.

Q2: What are the main factors that contribute to protodeboronation?

A: Several factors can promote protodeboronation, including:

  • Reaction pH: Both acidic and basic conditions can catalyze protodeboronation.[3] The speciation of the boronic acid, which is pH-dependent, plays a crucial role.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1]

  • Choice of Base: The strength and type of base used can significantly influence the rate of protodeboronation. Strong bases are often more likely to promote this side reaction.[4]

  • Solvent: The solvent system, particularly the presence of water, can be a source of protons for protodeboronation.[1]

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Bulky electron-rich ligands can sometimes promote protodeboronation.[2][5][6]

  • Substrate Structure: The electronic and steric properties of the boronic acid itself are critical. Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible to protodeboronation.[2]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A: The most common way to detect protodeboronation is by analyzing the crude reaction mixture using techniques like NMR, GC-MS, or LC-MS. You should look for the presence of the arene or heteroarene that would result from the replacement of the boronic acid group with a hydrogen atom.

Q4: What are boronic acid surrogates, and how can they help minimize protodeboronation?

A: Boronic acid surrogates are derivatives of boronic acids that are more stable under reaction conditions. Common examples include N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[1][7] These compounds act as "slow-release" agents, providing a low, steady concentration of the active boronic acid in the reaction mixture.[1][8] This minimizes the concentration of the unstable free boronic acid at any given time, thus reducing the likelihood of protodeboronation.[1][8]

Q5: When should I consider using a "slow-release" strategy?

A: A "slow-release" strategy is particularly beneficial when working with boronic acids that are known to be unstable and prone to rapid protodeboronation, such as many heteroaromatic boronic acids (e.g., 2-pyridine boronic acid).[1][8] It is also a valuable approach for challenging cross-couplings that require prolonged reaction times or elevated temperatures, as these conditions can exacerbate protodeboronation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and minimizing protodeboronation in your cross-coupling reactions.

Problem Potential Cause Suggested Solution
Low yield of desired product with significant amount of deboronated byproduct. High rate of protodeboronation.1. Optimize Reaction Temperature: Lower the reaction temperature. A more active catalyst may be required to maintain a reasonable reaction rate at a lower temperature.[1] 2. Modify the Base: Switch to a milder base. For example, if you are using a strong base like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] 3. Change the Solvent System: If possible, reduce the amount of water in the reaction mixture or consider using anhydrous conditions, though this may slow down the desired coupling. 4. Alter the Catalyst/Ligand System: Screen different phosphine ligands. While bulky, electron-rich ligands are often effective for cross-coupling, they can sometimes accelerate protodeboronation.[5][6] A less bulky ligand might be beneficial.
Reaction is sluggish and protodeboronation is still a major issue even after optimizing conditions. The boronic acid is inherently unstable under the reaction conditions.1. Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable form, such as a MIDA boronate or a potassium organotrifluoroborate.[1][7] This will enable a "slow-release" of the boronic acid. 2. Implement a Slow-Addition Protocol: Instead of adding the boronic acid all at once, add it slowly to the reaction mixture over an extended period using a syringe pump. This keeps the instantaneous concentration of the boronic acid low.
Inconsistent results between batches. Variability in reagent quality or reaction setup.1. Ensure Reagent Purity: Use high-purity boronic acids. Some boronic acids can degrade upon storage. 2. Maintain an Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents. 3. Precise Control of Reaction Parameters: Ensure consistent temperature, stirring rate, and reagent stoichiometry between batches.

Quantitative Data Summary

The following tables provide a summary of quantitative data illustrating the effect of various reaction parameters on the extent of protodeboronation.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001288
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001296
NaOHToluene/H₂OPd(OAc)₂PPh₃1001275
KOHToluene/H₂OPd(OAc)₂PPh₃1001272
Et₃NToluenePd(OAc)₂PPh₃1001245

Note: This data is illustrative and compiled from various sources. Actual yields are highly dependent on the specific substrates and reaction conditions.[9]

Table 2: Effect of Ligand on Protodeboronation in a Competitive Suzuki-Miyaura Coupling

Reaction: 2-Naphthaleneboronic acid pinacol ester + p-Bromodimethylaniline

LigandCPL Yield (%)Naph (Protodeboronation) Yield (%)
P(t-Bu)₃585
XPhos1070
SPhos1565
PPh₃6020
P(OPh)₃7510

CPL = Cross-coupled product; Naph = Naphthalene. Data adapted from a study on the effect of bulky phosphine ligands on protodeboronation.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol is designed for couplings where the corresponding boronic acid is prone to protodeboronation.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent and water, such as dioxane/H₂O (5:1) or THF/H₂O (10:1).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Slow Addition of Boronic Acid in Suzuki-Miyaura Coupling

This protocol is an alternative strategy to minimize the concentration of a sensitive boronic acid in the reaction mixture.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the degassed solvent.

  • Boronic Acid Solution: In a separate dry flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed reaction solvent.

  • Slow Addition: Heat the main reaction mixture to the desired temperature. Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of several hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by analytical monitoring.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Visualizations

Protodeboronation_Factors cluster_factors Factors Promoting Protodeboronation cluster_mitigation Mitigation Strategies High_Temperature High Temperature Lower_Temperature Lower Reaction Temperature High_Temperature->Lower_Temperature Strong_Base Strong Base (e.g., NaOH, KOH) Milder_Base Use Milder Base (e.g., K3PO4, Cs2CO3) Strong_Base->Milder_Base Aqueous_Conditions Aqueous Conditions Anhydrous_Conditions Anhydrous/Low Water Conditions Aqueous_Conditions->Anhydrous_Conditions Unstable_Boronic_Acid Unstable Boronic Acid (e.g., Heteroaromatic, Electron-deficient) Boronic_Acid_Surrogates Use Boronic Acid Surrogates (MIDA Esters, Trifluoroborates) Unstable_Boronic_Acid->Boronic_Acid_Surrogates Slow_Addition Slow Addition of Boronic Acid Unstable_Boronic_Acid->Slow_Addition Bulky_Ligands Bulky Phosphine Ligands Ligand_Screening Ligand Screening Bulky_Ligands->Ligand_Screening

Caption: Factors promoting protodeboronation and their corresponding mitigation strategies.

Troubleshooting_Workflow start Start: Low Yield & High Protodeboronation optimize_conditions Optimize Reaction Conditions start->optimize_conditions change_reagent Change Boronic Acid Reagent optimize_conditions->change_reagent No Improvement lower_temp Lower Temperature optimize_conditions->lower_temp Yes use_surrogate Use Boronic Acid Surrogate (MIDA Ester / Trifluoroborate) change_reagent->use_surrogate Option 1 slow_addition Implement Slow Addition change_reagent->slow_addition Option 2 milder_base Use Milder Base lower_temp->milder_base screen_ligands Screen Ligands milder_base->screen_ligands screen_ligands->optimize_conditions Re-evaluate end End: Improved Yield use_surrogate->end slow_addition->end

Caption: A troubleshooting workflow for minimizing protodeboronation in cross-coupling reactions.

References

Optimizing chiral catalyst performance using experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Chiral Catalyst Performance. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance for achieving optimal results in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it a critical parameter?

A1: Enantiomeric excess (ee) measures the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated as the absolute difference in the mole fractions of the two enantiomers, expressed as a percentage.[2] A 50:50 mixture of both enantiomers is called a racemic mixture and has an ee of 0%, while a sample containing only one enantiomer is enantiomerically pure with an ee of 100%.[1][2] This parameter is crucial in drug development because different enantiomers of a molecule can have vastly different pharmacological and toxicological effects.[2]

Q2: How does the solvent impact the enantioselectivity of my reaction?

A2: The solvent is not just an inert medium; it can significantly influence the enantioselectivity of a reaction.[3] Solvents can affect the stability and conformation of the catalyst, substrate, and the reaction's transition state.[3] By interacting with these components, a solvent can change the energy difference between the two diastereomeric transition states that lead to the different enantiomers, thereby altering the enantiomeric excess.[3] In some cases, changing the solvent can even reverse the enantioselectivity.[3]

Q3: Can the reaction temperature affect the enantiomeric excess?

A3: Yes, temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity because it can amplify the energy difference between the diastereomeric transition states.[4][5] However, this may also slow down the reaction rate.[3] Conversely, higher temperatures can sometimes reduce ee by providing enough energy to overcome the activation barrier for the formation of the undesired enantiomer.[5] In rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[6][7]

Q4: Is it possible for both too low and too high catalyst loadings to negatively affect enantioselectivity?

A4: Yes. An insufficient amount of catalyst might result in a competing, non-catalyzed background reaction, which is typically non-selective and lowers the overall ee.[4] On the other hand, excessively high concentrations of the catalyst can lead to the formation of catalyst aggregates, which may be less selective than the monomeric form.[4] Therefore, optimizing the catalyst loading is a crucial step.

Q5: My reaction is not reproducible between different runs. What could be the cause?

A5: A lack of reproducibility is a common issue in catalysis and can often be traced back to subtle variations in experimental conditions.[5] Key factors to investigate include the purity of reagents and solvents (especially trace amounts of water or other impurities), the integrity and handling of the catalyst (particularly if it's sensitive to air or moisture), and precise control over reaction parameters like temperature and atmosphere.[3][5][8]

Troubleshooting Guides

Issue 1: Low Enantioselectivity

You are observing a high conversion to your product, but the enantiomeric excess (ee) is consistently low.

Q: My reaction yields the product in high quantity, but the enantioselectivity is poor. What are the potential causes and how can I improve it?

A: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.[4]

  • Verify Analytical Method: Before optimizing the reaction, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and validated. An unreliable method can provide misleading ee values.[8]

  • Catalyst and Reagent Purity: The chemical and enantiomeric purity of your catalyst, ligands, and starting materials is paramount. Impurities can act as catalyst poisons or promote a non-selective background reaction.[4][5]

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. As a general rule, lowering the reaction temperature often improves ee, though it may decrease the reaction rate.[3][4]

  • Solvent Effects: The solvent plays a crucial role in the geometry of the transition state. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities.[5][9]

  • Catalyst Loading: Both insufficient and excessive catalyst loading can harm enantioselectivity. An optimal concentration must be determined experimentally.[4]

  • Substrate Concentration: At high substrate concentrations, the rate of the catalyzed reaction may become saturated, potentially allowing a non-selective background reaction to become more significant.[10][11]

G start Start: Low ee, High Yield validate_analytics Verify Analytical Method (Chiral HPLC/GC) start->validate_analytics check_purity Check Catalyst & Reagent Purity validate_analytics->check_purity Method is Valid optimize_temp Optimize Reaction Temperature check_purity->optimize_temp All Reagents Pure screen_solvent Screen Solvents optimize_temp->screen_solvent end_good Resolution: High ee Achieved optimize_temp->end_good Improvement optimize_loading Optimize Catalyst Loading screen_solvent->optimize_loading screen_solvent->end_good Improvement optimize_loading->end_good Improvement end_bad Consider Ligand Modification optimize_loading->end_bad No Improvement

Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Reaction Yield

Your reaction shows high enantioselectivity for the small amount of product formed, but the overall yield is poor.

Q: The enantioselectivity of my product is high, but the yield is very low. What should I investigate?

A: Poor yields with high enantioselectivity often point to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[5]

  • Catalyst Deactivation/Integrity: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[5][8] Ensure the catalyst was handled and stored correctly, especially if it is air or moisture-sensitive.[5]

  • Reaction Time and Temperature: Monitor the reaction's progress over time (e.g., by TLC or GC) to see if it has stalled. It may require a longer reaction time or a modest increase in temperature to proceed to completion. Be aware that increasing temperature could negatively impact enantioselectivity.[5]

  • Reagent Purity and Stoichiometry: Verify the purity of all starting materials and solvents, as impurities can act as catalyst poisons.[4] Also, confirm that the stoichiometry of all reagents is correct.[5]

  • Concentration Effects: The concentrations of the reactants and the catalyst can significantly impact the reaction rate. If the reaction is slow, consider carefully increasing the catalyst loading or reactant concentrations.[4]

G start Start: Low Yield, High ee check_catalyst Check Catalyst Integrity & Handling start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK monitor_reaction Monitor Reaction Profile (Time vs. Conversion) check_reagents->monitor_reaction Reagents OK optimize_conditions Optimize Temp. & Concentration monitor_reaction->optimize_conditions end_good Resolution: High Yield Achieved monitor_reaction->end_good Reaction Complete optimize_conditions->end_good Improvement end_bad Consider Alternative Catalyst System optimize_conditions->end_bad No Improvement

A logical workflow for troubleshooting low reaction yield.

Data Summaries

Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield

This table provides illustrative examples of how catalyst loading can influence the enantiomeric excess (ee) and yield. The optimal loading is highly reaction-specific.[12]

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)General Observation
0.58595Lower ee may suggest a background reaction.[4]
1.09298Approaching optimal performance.
2.0 95 99 Optimal loading in this example.
5.09399Higher loading shows a slight decrease in ee, possibly due to aggregation.[4]
10.08897Significant drop in ee at very high loading.

Note: Data is illustrative and compiled from general trends observed in the literature.[12]

Table 2: Influence of Solvent and Temperature on Enantioselectivity

This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.

SolventTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
Toluene258895
Toluene09492
Toluene-209785
Dichloromethane257598
Dichloromethane08296
Tetrahydrofuran (THF)256099
Hexane259190

Note: Data is illustrative and based on general principles of asymmetric catalysis.[3][5][12]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol outlines a systematic approach to screen different catalysts and solvents for a new asymmetric transformation.

1. Preparation (in an inert atmosphere, e.g., glovebox):

  • Arrange a series of clean, dry reaction vials (e.g., 24-well plate or individual vials).
  • Prepare stock solutions of the substrate, key reagent, and an internal standard (for GC/HPLC analysis) in a suitable, relatively non-coordinating solvent. This minimizes dispensing errors.[12]

2. Catalyst Dispensing:

  • To each designated vial, add the precise amount of each chiral catalyst to be screened. If the catalysts are solids, weigh them directly into the vials.[12] For liquid catalysts, use a calibrated microsyringe.

3. Reaction Initiation:

  • Dispense the screening solvent into each vial.
  • Add the substrate and reagent stock solutions to initiate the reaction. The order of addition can be critical and should be kept consistent.[12]

4. Reaction Conditions:

  • Seal the vials securely.
  • Place the vials in a temperature-controlled shaker or on a multi-position stirrer plate set to the desired reaction temperature. Ensure uniform agitation.[12]

5. Monitoring and Analysis:

  • At predetermined time points (e.g., 2, 8, 24 hours), take a small aliquot from each reaction.
  • Quench the aliquot immediately (e.g., by adding it to a vial with a quenching agent like saturated ammonium chloride or by filtering through a small plug of silica).
  • Dilute the quenched sample and analyze by a validated chiral HPLC or GC method to determine conversion (using the internal standard) and enantiomeric excess.

Protocol 2: Validation of Chiral Analytical Method (HPLC/GC)

A validated analytical method is crucial for obtaining reliable ee values.[8]

1. System Suitability:

  • Before any analysis, inject a standard solution containing both enantiomers (a racemic mixture is ideal) to check the system's performance.
  • Resolution (Rs): Should be greater than 1.5 between the two enantiomer peaks to ensure accurate integration.[8]
  • Tailing Factor (T): Should ideally be less than 2 for each peak.[8]

2. Linearity:

  • Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 90:10, 75:25, 50:50, 25:75, 10:90, 1:99).
  • Plot the peak area ratio against the known concentration ratio.
  • The correlation coefficient (r²) should be ≥ 0.99 for a linear relationship.[8]

3. Accuracy:

  • Prepare samples with known ee values (e.g., by mixing known masses of enantiomerically pure samples).
  • Analyze these samples and compare the measured ee with the theoretical ee. The recovery should be within a defined range, typically 98-102%.[8]

4. Precision:

  • Repeatability: Inject the same sample multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the ee values.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess run-to-run variability. The RSD should be within acceptable limits (typically <2%).[8]

References

Issues with boronic acid solubility in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals regarding boronic acid solubility in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is not dissolving in the reaction solvent. What are the initial steps I should take?

A1: Poor solubility of boronic acids is a common issue. Initially, consider the solvent system. While boronic acids tend to dissolve better in apolar media, the choice of solvent is critical and often interdependent with the base.[1] For organic-soluble substrates, biphasic systems like Toluene/H₂O or Dioxane/H₂O are standard.[2] The water in these systems helps to dissolve the inorganic base.[2] Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.[2]

Q2: How does the choice of base impact the solubility and reactivity of the boronic acid?

A2: The base is a critical component that plays multiple roles, including the activation of the boronic acid to form a more nucleophilic boronate species.[1][3][4][5][6] The solubility of the base itself is important; it must have some solubility in the reaction medium to activate the boronic acid.[2] For biphasic reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common and dissolve in the aqueous phase.[2] The strength of the base can also influence the reaction rate, but stronger bases might not be suitable for base-sensitive functional groups.[2] If running anhydrous reactions, ensure the base is finely powdered and dry to maximize surface area.[2][7]

Q3: I'm observing a slow reaction rate in a biphasic solvent system. How can this be improved?

A3: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[2] To improve this, ensure vigorous stirring to create an emulsion, which maximizes the interfacial area.[2] Additionally, the use of a phase-transfer catalyst (PTC) can dramatically accelerate the reaction.[2] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the boronate anion from the aqueous to the organic phase.[2]

Q4: Are there alternatives to using boronic acids if solubility and stability are persistent issues?

A4: Yes, several alternatives to boronic acids can offer improved stability and solubility. Boronic esters, particularly pinacol esters, are more stable and dissolve readily in apolar solvents.[1][8] Potassium trifluoroborates are another option, which are often crystalline, air-stable solids.[1] N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) boronates are also used as protected forms of boronic acids that can be more stable and easier to handle, especially for unstable compounds like 2-pyridyl boronic acid.[1][9][10]

Q5: What is protodeboronation and how can it be minimized when dealing with sensitive boronic acids?

A5: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This is particularly common with electron-rich heterocyclic or vinyl boronic acids.[7] This side reaction can be accelerated by strong bases in aqueous media.[7] To minimize it, consider using a milder base like potassium fluoride (KF) or switching to anhydrous conditions, as water is the proton source for this reaction.[3][7] Using more stable boronic acid derivatives like pinacol esters can also prevent protodeboronation.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki coupling reactions related to boronic acid solubility.

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Yield 1. Poor solubility of the boronic acid or other reactants.[2] 2. Inactive catalyst or oxygen contamination.[7] 3. Degradation of the boronic acid (e.g., protodeboronation).[7]1. Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[2] 2. Ensure proper degassing of solvents and use an inert atmosphere.[7] Use a fresh or more robust palladium precatalyst.[7] 3. Use anhydrous conditions, a milder base (e.g., KF), or a more stable boronic ester derivative.[7][8]
Biphasic Reaction with Slow Conversion 1. Poor mass transfer between the aqueous and organic phases.[2] 2. Insufficient activation of the boronic acid.1. Increase the stirring rate to create a fine emulsion.[2] 2. Add a phase-transfer catalyst (PTC) like TBAB or Aliquat 336.[2][11] 3. Ensure the base is sufficiently soluble in the aqueous phase.[2]
Significant Protodeboronation 1. Use of a strong base in an aqueous medium.[7] 2. The boronic acid is inherently unstable (e.g., electron-rich heteroaryl boronic acids).[7] 3. Presence of excess water.[7]1. Switch to a milder base such as KF or K₂CO₃.[3][7] 2. Convert the boronic acid to a more stable derivative like a pinacol ester or a DABO boronate.[8][9][10] 3. Use anhydrous reaction conditions.[7][12]
Reactants Insoluble in Common Solvents 1. Highly nonpolar or polar nature of the substrates.[13] 2. Steric hindrance affecting solubility.1. For highly polar substrates, try polar aprotic solvents like DMF or DMAc.[2][14] 2. For nonpolar substrates, consider high-boiling aromatic solvents like chlorobenzene.[13] 3. Employ a phase-transfer catalyst to facilitate reactions in biphasic systems.[15] 4. Modify the substrates with solubilizing groups if possible.[13]
Sterically Hindered Boronic Acid 1. Steric bulk slows down the transmetalation and reductive elimination steps.[7]1. Use bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[7] 2. Higher reaction temperatures may be required.[2] 3. A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.[2]

Data and Parameters

Table 1: Common Solvent Systems for Suzuki Coupling
Solvent SystemRatio (Organic:Water)Typical Use Case
Toluene / H₂O2:1 to 10:1General purpose for organic-soluble substrates.[2][8]
Dioxane / H₂O2:1 to 10:1Good for a wide range of substrates.[2][8]
THF / H₂O2:1 to 10:1Another common choice, often for more polar reactants.[2][8]
DMF (anhydrous or with H₂O)N/AEffective for highly polar, poorly soluble substrates.[2][6]
2-MeTHF / H₂O4:1A greener alternative to THF.[2]
Table 2: Common Bases and Their Properties
BaseStrengthCommon Application
K₂CO₃ModerateGeneral purpose, widely used in biphasic systems.[2][7]
K₃PO₄StrongEffective for challenging or sterically hindered substrates.[2][7]
Cs₂CO₃StrongOften used for difficult couplings, can be more effective than K₃PO₄.[2]
KFMildUsed for base-sensitive functional groups to avoid side reactions like ester hydrolysis.[3][7]
Organic Bases (e.g., TEA)MildCan be used in anhydrous, homogenous systems.[2]
Table 3: Common Phase-Transfer Catalysts (PTCs)
PTCTypical Loading (mol%)Notes
Tetrabutylammonium bromide (TBAB)10-20A common and effective PTC for many Suzuki reactions.[2][15]
Aliquat 3361-10Highly organophilic and thermally stable, often used in lower quantities than TBAB.[2][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Boronic Acid
  • Reaction Setup : To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).[2]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[2]

  • Catalyst Preparation : In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.[2]

  • Reaction Initiation : Add the catalyst mixture to the Schlenk flask via syringe.[2]

  • Heating and Monitoring : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to identify optimal conditions.[2]

  • Stock Solution Preparation : Prepare a stock solution containing the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[2]

  • Aliquotting : In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition : To each vial, add a different test solvent or solvent mixture (e.g., DMF, Toluene/H₂O, Dioxane/H₂O).[2]

  • Initiation : Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis : After a set time, analyze a small sample from each vial by LC-MS or another suitable technique to determine the conversion and identify the most promising solvent system.

Protocol 3: Preparation of a Diethanolamine (DABO) Boronate Adduct

This procedure can be used to convert a boronic acid into a more stable and easily handled solid.[7][9]

  • Dissolution : Dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF) in a vial with a stir bar.[9]

  • Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.[7][9]

  • Precipitation : A precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates out.[7][9]

  • Isolation : Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[7][9]

Visualizations

G cluster_start Start cluster_solubility Solubility Check cluster_conditions Reaction Conditions cluster_reagent Reagent Stability cluster_end Outcome start Low Yield or No Reaction solubility Is Boronic Acid Soluble? start->solubility solvents Screen Solvents: - Toluene/H2O - Dioxane/H2O - DMF solubility->solvents No deboronation Check for Protodeboronation solubility->deboronation Yes ptc Add Phase-Transfer Catalyst (PTC) solvents->ptc ptc->deboronation base Change Base: - Milder (KF) - Stronger (K3PO4) anhydrous Use Anhydrous Conditions base->anhydrous temp Increase Temperature ligand Use Bulky Ligand (e.g., SPhos, XPhos) temp->ligand success Successful Coupling ligand->success deboronation->base Yes deboronation->temp No derivatize Derivatize Boronic Acid: - Pinacol Ester - MIDA/DABO Boronate anhydrous->derivatize derivatize->success

Caption: Troubleshooting workflow for boronic acid solubility issues.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)-R²]L_n OxAdd->Transmetal Transmetalation RedElim R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Reforms Catalyst BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Transfers R² to Pd

Caption: Suzuki-Miyaura catalytic cycle with boronic acid activation.

Solvent_Screening cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution & Analysis stock Prepare Stock Solution: Ar-X, Boronic Acid, Pd Catalyst, Ligand add_stock Aliquot Stock Solution to Vials stock->add_stock vials Array of Reaction Vials with Base add_solvents Add Different Solvent Systems vials->add_solvents add_solvents->add_stock heat Heat and Stir add_stock->heat analyze Analyze Conversion (LC-MS, TLC) heat->analyze result Identify Optimal Solvent System analyze->result

Caption: Experimental workflow for parallel solvent screening.

References

Storage and stability considerations for N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the proper storage, handling, and stability of N-Boc-Pyrrolidin-2-(R)-ylboronic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: To ensure the longevity and integrity of this compound, it is crucial to store it under the correct conditions. The compound is sensitive to moisture and air. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The recommended storage temperature can vary between suppliers, with some suggesting -20°C and others 2-8°C. It is best to adhere to the storage temperature specified on the product's certificate of analysis.

Q2: My vial of this compound was left at room temperature for a few hours. Is it still usable?

A2: Short-term exposure to room temperature is unlikely to cause significant degradation, especially if the vial was unopened and sealed under an inert atmosphere. However, for applications requiring high purity, it is advisable to re-analyze the material to confirm its integrity. For less sensitive applications, the material may still be usable.

Q3: The appearance of my this compound has changed. It looks clumpy or oily. What should I do?

A3: A change in the physical appearance of the solid can indicate the absorption of moisture or the beginning of degradation. Boronic acids have a tendency to form boroxines (cyclic trimers) through dehydration, which can alter the physical state of the material. While in some reactions the boroxine form can be in equilibrium with the monomeric boronic acid, a change in appearance warrants caution. It is recommended to assess the purity of the compound before use.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for boronic acids are oxidation and protodeboronation. The boronic acid functional group is susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of the corresponding alcohol (N-Boc-pyrrolidin-2-(R)-ol). Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can also occur, particularly in the presence of moisture and under certain pH conditions. Additionally, the N-Boc protecting group can be cleaved under acidic conditions.

Q5: How can I check for the degradation of my this compound?

A5: You can assess the purity and degradation of your compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). By comparing the spectrum or chromatogram of your sample to that of a fresh, pure sample, you can identify the presence of degradation products.

Q6: Are there more stable alternatives to this compound for use in my reactions?

A6: Yes, for applications where the stability of the boronic acid is a concern, more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates can be used.[1][2][3] These derivatives can act as "slow-release" sources of the boronic acid under specific reaction conditions, minimizing degradation.[1][2][3]

Data Summary

ParameterRecommended ConditionNotes
Storage Temperature -20°C or 2-8°CRefer to the supplier's certificate of analysis.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation and moisture absorption.
Container Tightly sealedTo maintain an inert and dry environment.
Transportation Cold-chainRecommended to maintain stability during shipping.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no reactivity in a Suzuki-Miyaura coupling reaction Degraded boronic acidUse a fresh vial of the compound or re-purify the existing material. Consider using a more stable derivative like a pinacol ester or MIDA boronate.
Suboptimal reaction conditionsOptimize the base, solvent, temperature, and reaction time. Ensure all reagents and solvents are anhydrous and properly degassed.
Inactive catalystUse a fresh source of the palladium catalyst and ligands.
Presence of unexpected byproducts in the reaction mixture Protodeboronation of the starting materialUse milder reaction conditions (lower temperature, weaker base). Minimize the presence of water or other proton sources.
Oxidative degradation of the starting materialEnsure the reaction is carried out under a strict inert atmosphere.
Inconsistent results between batches Variation in the purity of the boronic acidQualify each new batch of this compound by an analytical method (e.g., NMR, HPLC) before use.

Experimental Protocols

General Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a general framework for a stability-indicating assay. The specific parameters may need to be optimized for your equipment and requirements.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of high-purity this compound (reference standard) and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Preparation of Sample Solutions:

    • Prepare solutions of the this compound sample to be tested at the same concentration as the standard solution.

    • To assess stability under stress conditions, subject aliquots of the sample solution to various conditions (e.g., elevated temperature, acidic pH, basic pH, exposure to an oxidizing agent like hydrogen peroxide).

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid is often effective. The gradient should be optimized to achieve good separation between the parent compound and any potential degradation products.

    • Detector: A UV detector is typically used. The detection wavelength should be chosen to maximize the response of the compound.

    • Injection Volume and Flow Rate: These will depend on the column dimensions and should be optimized for your system.

  • Data Analysis:

    • Inject the standard and sample solutions onto the HPLC system.

    • Monitor the peak area of the this compound peak and any new peaks that appear in the stressed samples.

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

Visualizations

TroubleshootingWorkflow start Experiment Failure or Inconsistent Results check_reagent Check Purity of This compound start->check_reagent appearance Visual Inspection: Clumpy or Oily? check_reagent->appearance analytical_check Perform Analytical Check (NMR, HPLC) appearance->analytical_check Yes pure Compound is Pure appearance->pure No degraded Compound Degraded analytical_check->degraded Degradation Products Detected analytical_check->pure No Degradation new_reagent Use Fresh Reagent or Purify Existing Stock degraded->new_reagent check_conditions Review Reaction Conditions (Solvent, Base, Temp.) pure->check_conditions new_reagent->check_conditions optimize Optimize Reaction Conditions check_conditions->optimize success Successful Experiment optimize->success

Caption: Troubleshooting workflow for experiments involving this compound.

DegradationPathways start This compound oxidation Oxidation (e.g., air, peroxides) start->oxidation protodeboronation Protodeboronation (e.g., moisture, acid/base) start->protodeboronation boc_cleavage Acidic Conditions start->boc_cleavage deboronation_product N-Boc-Pyrrolidin-2-(R)-ol oxidation->deboronation_product protodeboronation_product N-Boc-Pyrrolidine protodeboronation->protodeboronation_product final_product Pyrrolidin-2-(R)-ylboronic acid boc_cleavage->final_product

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Chiral Ligands in Catalysis: N-Boc-Pyrrolidin-2-(R)-ylboronic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical determinant for the success of asymmetric catalysis, directly influencing the enantioselectivity, yield, and overall efficiency of a reaction. This guide provides an objective comparison of N-Boc-Pyrrolidin-2-(R)-ylboronic acid with other prominent classes of chiral ligands in the context of a widely studied benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a reliable platform for evaluating and contrasting the performance of various chiral catalysts.

While direct, side-by-side comparative data for this compound in this specific reaction is not extensively documented in the reviewed literature, we will infer its potential performance based on data from closely related pyrrolidine-based ligands and other chiral boronic acids. This guide will present quantitative data from the literature for established chiral ligands, including amino alcohols, phosphines, and BINOL derivatives, to provide a comprehensive performance overview.

Performance Data in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following tables summarize the performance of various chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, a key carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The primary metrics for comparison are the chemical yield and the enantiomeric excess (e.e.), which indicates the degree of stereoselectivity.

Ligand Class Specific Ligand Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (e.e., %) Configuration
Pyrrolidine-based (Proxy) (2S)-2-(Diphenylhydroxymethyl)pyrrolidine29798(S)
Amino Alcohol (-)-DAIB (3-exo-(Dimethylamino)isoborneol)29798(S)
(1R,2S)-N-Pyrrolidinylnorephedrine29594(R)
Phosphine (R,R)-DIOP58575(R)
(S,S)-Chiraphos59088(S)
BINOL (R)-BINOL209992(R)
(S)-3,3'-Ph2-BINOL109699(S)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using different classes of chiral ligands.

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Diethylzinc is a pyrophoric reagent and should be handled with extreme care. Benzaldehyde should be freshly distilled before use. Enantiomeric excess is typically determined by chiral HPLC or GC analysis.

Protocol 1: Chiral Amino Alcohol Catalyzed Addition

This protocol is a generalized procedure based on common practices for ligands like (-)-DAIB.

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB) (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)

  • Freshly distilled benzaldehyde (1.0 mmol)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the cooled ligand solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

Protocol 2: BINOL-Catalyzed Addition

This protocol is a general procedure for using BINOL as a chiral ligand.

Materials:

  • (R)-BINOL (0.2 mmol, 20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)

  • Freshly distilled benzaldehyde (1.0 mmol)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL and anhydrous CH₂Cl₂.

  • Add diethylzinc solution dropwise and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to 0 °C.

  • Add freshly distilled benzaldehyde dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • After completion, quench the reaction with 1 M HCl.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualization of Catalytic Concepts

To better understand the relationships and workflows in asymmetric catalysis, the following diagrams are provided.

Catalytic_Cycle cluster_0 Catalytic Cycle Chiral Ligand Chiral Ligand Active Chiral Catalyst Active Chiral Catalyst Chiral Ligand->Active Chiral Catalyst Metal Precursor Metal Precursor Metal Precursor->Active Chiral Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Active Chiral Catalyst->Catalyst-Substrate Complex Coordination Substrate Substrate Substrate->Catalyst-Substrate Complex Reagent Reagent Transition State Transition State Reagent->Transition State Attack Catalyst-Substrate Complex->Transition State Product Product Transition State->Product Product->Active Chiral Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

Ligand_Comparison_Logic cluster_1 Ligand Selection Workflow Target Reaction Target Reaction Identify Ligand Classes Identify Ligand Classes Target Reaction->Identify Ligand Classes Literature Search for Performance Data Literature Search for Performance Data Identify Ligand Classes->Literature Search for Performance Data Compare Yield and Enantioselectivity Compare Yield and Enantioselectivity Literature Search for Performance Data->Compare Yield and Enantioselectivity Select Optimal Ligand Select Optimal Ligand Compare Yield and Enantioselectivity->Select Optimal Ligand Experimental Verification Experimental Verification Select Optimal Ligand->Experimental Verification

Caption: Logical workflow for selecting a chiral ligand for a target asymmetric synthesis.

A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Aldol Reactions Utilizing Proline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst and the accurate determination of enantiomeric excess (ee) are paramount. This guide provides a comparative overview of the performance of L-proline and its derivatives as organocatalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. Furthermore, it details the experimental protocols for both the catalytic reaction and the subsequent determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

While N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a valuable chiral building block derived from proline, it is crucial to note its primary role as a synthetic intermediate, particularly in cross-coupling reactions, rather than as a direct organocatalyst for the reactions discussed herein.[1] This guide will focus on catalytically active proline derivatives and compare their efficacy.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of L-proline and a representative modified proline catalyst in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. This reaction is a well-established benchmark for evaluating the stereoselectivity of organocatalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
L-Proline 30206876[2][3]
(S)-Proline-derived N-sulfonylcarboxamide 10249599[2]

Note: The data presented are representative and can vary based on specific reaction conditions, including solvent, temperature, and substrate scope.

Experimental Protocols

Detailed methodologies for the asymmetric aldol reaction and the subsequent determination of enantiomeric excess are provided below.

1. General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction [2][4]

This protocol describes a typical procedure for the reaction between an aldehyde and a ketone catalyzed by L-proline.

  • Materials:

    • L-Proline

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., acetone, used in excess as solvent and reactant)

    • Dimethyl sulfoxide (DMSO) or other suitable solvent

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of L-proline (0.03 mmol) in the chosen solvent (e.g., 0.5 mL DMSO), add the aldehyde (0.25 mmol).

    • Add the ketone (1.25 mmol) to the reaction mixture.

    • Stir the solution at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

2. Protocol for Enantiomeric Excess Determination by Chiral HPLC [5][6]

The enantiomeric excess of the purified aldol product is determined by chiral HPLC analysis.

  • Materials and Equipment:

    • Purified aldol product

    • HPLC-grade solvents (e.g., n-hexane, isopropanol)

    • Chiral stationary phase (CSP) HPLC column (e.g., Chiralpak® series)

    • HPLC system equipped with a UV detector

  • Procedure:

    • Prepare a standard solution of the racemic aldol product (if not available, the product from a non-chiral synthesis can be used).

    • Prepare a dilute solution of the enantioenriched aldol product obtained from the asymmetric synthesis in the mobile phase.

    • Set up the HPLC system with the chiral column and the appropriate mobile phase (e.g., a mixture of n-hexane and isopropanol). The optimal mobile phase composition must be determined empirically for each analyte.

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure baseline separation.

    • Inject the enantioenriched sample under the same conditions.

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

Logical Workflow for Asymmetric Aldol Reaction and ee Determination

G cluster_reaction Asymmetric Aldol Reaction cluster_analysis Enantiomeric Excess (ee) Determination reactants Aldehyde + Ketone reaction_mixture Reaction Stirring reactants->reaction_mixture catalyst L-Proline or Derivative catalyst->reaction_mixture workup Quenching & Extraction reaction_mixture->workup purification Column Chromatography workup->purification product Purified Aldol Product purification->product hplc_prep Sample Preparation product->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis data_processing Peak Integration hplc_analysis->data_processing ee_calc ee Calculation data_processing->ee_calc

Caption: Workflow for the asymmetric aldol reaction followed by ee determination.

Signaling Pathway: Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Product Chiral Aldol Product Aldol_Adduct->Product - Proline Water H₂O

References

Unraveling the Stereochemical Influence of N-Boc-Pyrrolidin-2-ylboronic Acid Enantiomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals that N-Boc-Pyrrolidin-2-(R)-ylboronic acid and its (S)-enantiomer are predominantly utilized as chiral building blocks and precursors to chiral ligands rather than as catalysts themselves. Direct comparative studies on their catalytic performance are not available in the current body of scientific research. However, their profound impact on the stereochemical outcome of asymmetric reactions, acting as powerful stereodirecting agents, is well-documented.

This guide provides an objective overview of the role of these enantiomeric boronic acids in asymmetric synthesis. While a direct head-to-head comparison of their catalytic efficacy is not possible due to the absence of relevant experimental data, we will explore their application in diastereoselective reactions where the inherent chirality of the (R) or (S) form dictates the stereochemistry of the resulting products.

Performance as Chiral Auxiliaries and Building Blocks

The primary function of this compound and its (S)-enantiomer in organic synthesis is to serve as a source of chirality. The pyrrolidine scaffold is a privileged motif in numerous natural products and pharmaceutical agents.[1] The boronic acid functionality allows for a variety of chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions, to construct complex molecular architectures with high stereochemical control.

General Experimental Workflow in Asymmetric Synthesis

The typical application of these chiral boronic acids involves their transformation into other functional groups that then participate in stereoselective reactions. A generalized workflow for the use of N-Boc-Pyrrolidin-2-ylboronic acid as a chiral starting material is depicted below. This workflow illustrates how the chirality embedded in the starting material is transferred to the final product.

G cluster_0 Chiral Starting Material cluster_1 Functional Group Transformation cluster_2 Diastereoselective Reaction cluster_3 Product Start This compound or N-Boc-Pyrrolidin-2-(S)-ylboronic acid Transformation e.g., Oxidation to Aldehyde, Coupling Reaction, Esterification Start->Transformation Step 1 Reaction Nucleophilic Addition, Cycloaddition, Alkylation Transformation->Reaction Step 2 Product Enantioenriched Product (New Stereocenter(s) Formed) Reaction->Product Step 3

General workflow for utilizing N-Boc-pyrrolidin-2-ylboronic acid enantiomers in asymmetric synthesis.

Detailed Methodologies

While specific comparative experimental data is lacking, the following sections describe the general protocols for key reactions where these chiral building blocks are employed.

Suzuki-Miyaura Cross-Coupling

N-Boc-Pyrrolidin-2-ylboronic acids are versatile coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules.

General Protocol:

  • To a reaction vessel containing the aryl or vinyl halide (1.0 equiv) and the N-Boc-pyrrolidin-2-ylboronic acid enantiomer (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) is added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral pyrrolidine derivative.

Oxidation to Chiral Aldehydes

The boronic acid can be oxidized to the corresponding aldehyde, which is a key intermediate for various diastereoselective transformations, such as nucleophilic additions.

General Protocol:

  • The N-Boc-pyrrolidin-2-ylboronic acid enantiomer (1.0 equiv) is dissolved in a suitable solvent (e.g., THF or dichloromethane).

  • An oxidizing agent, such as sodium periodate (NaIO₄) on silica gel or another suitable oxidant, is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is filtered, and the filtrate is concentrated to yield the crude chiral N-Boc-pyrrolidin-2-carbaldehyde. This aldehyde is often used in the next step without further purification.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for N-Boc-Pyrrolidin-2-(R)-ylboronic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Boc-Pyrrolidin-2-(R)-ylboronic acid, a key building block in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2] The inherent reactivity and potential instability of boronic acids, however, present unique analytical challenges.[3][4] This guide provides a comparative overview of various analytical methods, complete with supporting data and detailed experimental protocols, to aid in the selection and validation of the most appropriate quantification strategy.

Comparison of Analytical Methodologies

The selection of an analytical method for this compound quantification is a critical decision that depends on the specific requirements of the analysis, such as the need for high sensitivity, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of several common analytical techniques.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
LC-MS/MS Separation by polarity, detection by mass-to-charge ratioTrace level quantification, impurity profilingHigh sensitivity and selectivity, structural elucidation capabilities[5][6]May require derivatization to improve sensitivity and chromatographic performance[5][6]
HPLC-UV Separation based on polarity, detection by UV absorbancePurity assessment, quantificationHigh resolution and specificity[1]Potential for on-column degradation of boronic acids, lower sensitivity compared to MS[1]
NACE Separation in a non-aqueous electrolyte based on electrophoretic mobilityPotency determination, analysis of labile compoundsAccurate quantification without hydrolysis, good for challenging separations[3]Requires specialized equipment
GC-MS Separation by volatility, detection by mass-to-charge ratioAnalysis of volatile impuritiesHigh sensitivity and structural elucidation[1]Requires derivatization for non-volatile boronic acids[1]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldStructural confirmation, purity assessmentProvides detailed structural informationLower sensitivity, not ideal for trace quantification
Acid-Base Titration Neutralization reaction with a standard baseAssay of bulk materialSimple, cost-effectiveNon-specific, requires a relatively large amount of sample[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.

LC-MS/MS with Derivatization

This method is particularly useful for trace level quantification of boronic acids. Derivatization with reagents like methyliminodiacetic acid (MIDA) can enhance sensitivity and chromatographic performance.[5][6]

1. Sample Preparation (Derivatization):

  • Weigh 1.0 mmol of this compound and 1.15 mmol of MIDA into a scintillation vial.

  • Add 5 mL of DMSO.

  • Heat the mixture to 80-90 °C and stir for 1 hour.[6]

  • Allow the solution to cool to room temperature.

2. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the derivatized boronic acid in acetonitrile.

  • Perform serial dilutions to create a linearity curve.

  • For sample analysis, dissolve 50 mg of the active pharmaceutical ingredient (API) and 170 mg of MIDA in DMSO and heat as above.

  • After cooling, dilute 1 mL of the reaction solution to 10 mL with acetonitrile.[6]

3. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

High-Performance Liquid Chromatography (HPLC-UV)

A standard method for purity assessment and quantification.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 30 °C.

Non-Aqueous Capillary Electrophoresis (NACE)

This technique is advantageous for analyzing labile boronic acids as it avoids hydrolysis.[3]

1. Sample and Standard Preparation:

  • Dissolve the sample and reference standards in a suitable non-aqueous solvent (e.g., acetonitrile).

2. NACE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A solution of a suitable salt (e.g., ammonium acetate) in a non-aqueous solvent mixture (e.g., acetonitrile/methanol).

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at an appropriate wavelength.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in the LC-MS/MS with derivatization and the general analytical method validation workflow.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh this compound & MIDA add_dmso Add DMSO start->add_dmso heat Heat at 80-90°C for 1h add_dmso->heat cool Cool to Room Temperature heat->cool dilute Dilute with Acetonitrile cool->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

LC-MS/MS with Derivatization Workflow

Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Reporting & Documentation define_scope Define Analytical Requirements select_method Select Appropriate Analytical Method define_scope->select_method write_protocol Write Validation Protocol select_method->write_protocol specificity Specificity / Selectivity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Validation Data specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data write_report Write Validation Report analyze_data->write_report approve Review & Approve write_report->approve

Analytical Method Validation Workflow

Conclusion

The validation of analytical methods for the quantification of this compound is a critical step in drug development. This guide provides a comparative framework to assist in the selection of an appropriate analytical technique. While LC-MS/MS offers high sensitivity for trace analysis, especially with derivatization, HPLC-UV remains a robust method for purity and assay determination. For labile boronic acids, NACE presents a valuable alternative to mitigate hydrolysis. The choice of method should be based on a thorough evaluation of the specific analytical needs and validated according to established guidelines to ensure data integrity and product quality.

References

A Comparative Guide to the Kinetic Performance of Pyrrolidine-Based Catalysts and Boronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyrrolidine-based organocatalysts and boronic acids have independently emerged as powerful tools in the synthetic chemist's arsenal. This guide provides a comparative analysis of the kinetic performance of these two catalyst classes in key organic transformations. While kinetic data for catalysts that combine both a pyrrolidine scaffold and a boronic acid moiety is not yet prevalent in the literature, this guide aims to provide a valuable resource by comparing their established catalytic activities. This comparison will enable researchers to anticipate the potential kinetic profiles of novel pyrrolidine-based boronic acid catalysts and to design effective experimental plans for their evaluation.

I. Kinetic Profiles of Pyrrolidine-Based Organocatalysts

Pyrrolidine derivatives, most notably L-proline and its analogues, are highly effective organocatalysts for a variety of asymmetric transformations, including aldol, Michael, and Mannich reactions. Kinetic studies of these reactions have been instrumental in understanding their mechanisms and optimizing reaction conditions.

Asymmetric Aldol Reactions

The proline-catalyzed aldol reaction is a classic example of enamine catalysis. Kinetic analyses have revealed that the rate-limiting step can vary depending on the specific substrates and reaction conditions.

Table 1: Comparative Kinetic Data for Proline-Catalyzed Aldol Reactions

CatalystAldehydeKetoneSolventRate Constant (k)Reference
(S)-Prolinep-NitrobenzaldehydeAcetoneDMSO4.04 x 10⁻⁸ M⁻¹s⁻¹[1]
(S)-ProlineBenzaldehydeCyclohexanoneDMSO-[2]
(S)-ProlineIsobutyraldehydeCyclohexanoneDMSO-[2]

Note: Direct comparison of rate constants is challenging due to varying experimental conditions. The data presented highlights the impact of substrate electronics on reaction rates.

Asymmetric Michael Additions

Pyrrolidine-based catalysts are also proficient in promoting asymmetric Michael additions. Kinetic studies have provided insights into the role of the catalyst in activating both the nucleophile and the electrophile.

Table 2: Comparative Kinetic Data for Organocatalyzed Michael Additions

CatalystMichael DonorMichael AcceptorSolventSecond-Order Rate Constant (k₂)Reference
Proline DerivativeCyclohexanonetrans-β-NitrostyreneChloroform-
Thiourea OrganocatalystDiethyl Malonatetrans-β-NitrostyreneToluene-[3]
(S)-ProlineVarious Ketones1-Hepten-3-oneNot SpecifiedData not available[4]

Note: Quantitative kinetic data for many organocatalyzed Michael additions are not always reported as formal rate constants but are often discussed in terms of reaction times and yields.

II. Kinetic Profiles of Boronic Acid-Mediated Reactions

Boronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. More recently, their utility as organocatalysts for reactions such as esterification and lactonization has been explored.

Suzuki-Miyaura Cross-Coupling

The transmetalation step is often rate-limiting in the Suzuki-Miyaura catalytic cycle, and the structure of the boronic acid plays a crucial role in determining the reaction kinetics.

Table 3: Comparative Kinetic Data for Suzuki-Miyaura Cross-Coupling Reactions

Boronic AcidAryl HalideCatalyst SystemSolventRelative RateReference
Phenylboronic AcidAryl BromidePd(OAc)₂ / SPhosToluene/Water~5.0[5]
Ethylboronic AcidAryl BromidePd(OAc)₂ / SPhosToluene/Water1.0[5]
n-Butylboronic AcidAryl BromidePd(OAc)₂ / SPhosToluene/Water~0.8[5]
Isopropylboronic AcidAryl BromidePd(OAc)₂ / SPhosToluene/Water~0.3[5]
Boronic Acid-Catalyzed Esterification and Lactonization

Boronic acids can act as Lewis acid catalysts to activate carboxylic acids towards nucleophilic attack by alcohols.

Table 4: Performance of Boric Acid in Catalytic Esterification

Substrate (α-Hydroxy Acid)AlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Mandelic AcidMethanol1018>95
L-Tartaric AcidMethanol1018>95
L-Malic AcidMethanol1018>95
Glycolic AcidMethanol1018>95

Note: This table illustrates the catalytic efficiency in terms of yield under standardized conditions, as detailed kinetic data is not extensively available.

III. Experimental Protocols for Kinetic Studies

Accurate kinetic analysis relies on robust experimental methodologies. The following are detailed protocols for commonly used techniques in monitoring the kinetics of organic reactions.

In-Situ NMR Spectroscopy for Reaction Monitoring

Objective: To continuously monitor the change in concentration of reactants and products over time directly in the NMR tube.

Materials:

  • NMR spectrometer with temperature control

  • NMR tubes and caps

  • Deuterated solvent

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • Reactants and catalyst

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting material, internal standard, and catalyst in the deuterated solvent. Ensure all components are fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument on the sample. Acquire an initial spectrum (t=0) to identify the chemical shifts of all relevant species.[6]

  • Initiating the Reaction: If the reaction is initiated by the addition of a final reagent (e.g., the catalyst or a second substrate), inject the component into the NMR tube, quickly mix, and immediately start the kinetic experiment.

  • Data Acquisition: Set up an arrayed experiment (pseudo-2D or a series of 1D experiments) to acquire spectra at regular time intervals.[7] The time interval should be chosen based on the expected reaction rate.

  • Data Processing and Analysis: Process the series of spectra. Integrate the signals of the reactants and products relative to the internal standard at each time point. Plot the concentration of a chosen species versus time to determine the reaction order and rate constant.[6]

HPLC for Reaction Monitoring

Objective: To monitor the progress of a reaction by analyzing quenched aliquots at different time points using High-Performance Liquid Chromatography.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

  • Reaction vessel with temperature control and stirring

  • Syringes and needles for sampling

  • Vials for quenching and HPLC analysis

  • Quenching solution (e.g., a solvent that stops the reaction)

  • Internal standard

Procedure:

  • Reaction Setup: Set up the reaction in a vessel with stirring and temperature control. Add all reagents except the one that initiates the reaction.

  • Initiation and Sampling: Initiate the reaction by adding the final reagent. At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.[8]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a quenching solution. The quenching solution should also contain an internal standard.[8]

  • Sample Preparation for HPLC: Filter the quenched sample if necessary.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Develop a suitable method to separate all components of interest.

  • Data Analysis: Integrate the peak areas of the reactants and products. Use the internal standard to correct for any variations in injection volume. Create a calibration curve for each component to convert peak areas to concentrations. Plot concentration versus time to determine the kinetic parameters.[9]

IV. Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for designing and executing kinetic studies. The following diagrams, generated using the DOT language, illustrate a logical workflow for a typical kinetic study and the catalytic cycle of a proline-catalyzed aldol reaction.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Reaction Setup (Substrates, Solvent) D Initiate Reaction (t=0) A->D B Prepare Catalyst Solution B->D C Prepare Internal Standard E Acquire Data Points (NMR or HPLC Sampling) C->E D->E Time F Monitor Reaction Progress E->F Real-time or Quenched Aliquots F->E Continue until completion G Process Raw Data F->G H Calculate Concentrations G->H I Plot Kinetic Data H->I J Determine Rate Law & Rate Constant I->J

Caption: A generalized workflow for conducting a kinetic study of a catalyzed reaction.

Proline_Catalysis Proline Proline Iminium Iminium Ion Proline->Iminium + Ketone Ketone Ketone Aldehyde Aldehyde Enamine Enamine Intermediate Enamine->Iminium + H⁺ Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Iminium->Proline - Ketone Iminium->Enamine - H⁺ Aldol_Adduct->Proline + H₂O - Aldol Product Water H₂O

Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

V. Outlook and Future Directions

The development of catalysts that incorporate both a pyrrolidine moiety for stereocontrol and a boronic acid for Lewis acidic activation presents an exciting frontier in catalysis. Kinetic studies will be paramount in elucidating the mechanisms of reactions catalyzed by such bifunctional molecules. Researchers can leverage the experimental protocols and comparative data presented in this guide to design and execute studies on these novel catalytic systems. Future work should focus on synthesizing a range of pyrrolidine-based boronic acids and systematically evaluating their kinetic performance in reactions such as asymmetric aldol additions, Michael additions, and Diels-Alder reactions. Such studies will not only expand the toolkit of synthetic chemists but also deepen our fundamental understanding of cooperative catalysis.

References

Evaluating different classes of chiral ligands for asymmetric gold catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asymmetric gold catalysis has emerged as a powerful tool for the stereoselective synthesis of complex organic molecules, driven by the unique ability of gold complexes to activate carbon-carbon multiple bonds. The choice of chiral ligand is paramount in achieving high enantioselectivity and efficiency in these transformations. This guide provides an objective comparison of the performance of different classes of chiral ligands in asymmetric gold catalysis, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Overview of Chiral Ligand Classes

The development of chiral ligands for gold catalysis has been rapid, with several classes demonstrating broad utility. The primary classes include phosphines, phosphoramidites, phosphites, and N-heterocyclic carbenes (NHCs). Each class possesses distinct electronic and steric properties that influence the catalytic activity and stereochemical outcome of a reaction.

  • Chiral Phosphine Ligands: This is one of the most common and effective classes of ligands in asymmetric gold catalysis.[1] They can be further categorized into monodentate, bidentate, and bifunctional phosphines. Bidentate phosphines are widely adopted in enantioselective gold(I) catalysis.[2]

  • Chiral Phosphoramidite and Phosphite Ligands: These ligands are known for their tunable steric and electronic properties. Phosphoramidites have been successfully employed in various gold-catalyzed cycloadditions.[3] Electron-withdrawing phosphite ligands are considered well-suited for the activation of gold(I) catalysts in cyclization reactions.[1]

  • Chiral N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form stable complexes with gold.[4] Their rigid structure can create a well-defined chiral environment around the metal center.[4]

  • Bifunctional Ligands: These ligands contain a secondary functional group capable of interacting with the substrate or a nucleophile, often leading to enhanced reactivity and selectivity.[5]

Performance Comparison in Key Asymmetric Transformations

The following tables summarize the performance of different chiral ligand classes in key asymmetric gold-catalyzed reactions, providing a comparative overview of their efficacy.

Enantioselective Enyne Cyclization/Cycloisomerization

This reaction is a benchmark for testing the activity of new chiral gold catalysts.

Ligand ClassChiral Ligand ExampleCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
PhosphoramiditeTADDOL-containing ligand L4Not specifiedNot specifiedNot specifiedNot specified8995[1]
NHCC2 symmetric NHC6Not specifiedNot specifiedNot specifiedHighup to 75[6]
NHCPyrrolidin-1-yl substituted NHCNot specifiedNot specified0Not specified>9959[6]
NHCC2 symmetric NHCNot specifiedNot specifiedNot specifiedNot specifiedNot specified78[6]
Enantioselective Hydroamination of Allenes

The hydroamination of allenes provides a direct route to chiral amines.

Ligand ClassChiral Ligand ExampleCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
PhosphoramiditeBINOL-based5Not specified301~100Not specified[7]
Bisphosphine(S)-3,5-t-Bu-4-MeO-MeOBIPHEPNot specifiedNot specifiedNot specifiedNot specifiedNot specified70-99[8]
Enantioselective Synthesis of Pyrrolidines via Cycloaddition

Gold-catalyzed cycloadditions of allenenes are a powerful method for constructing chiral pyrrolidine scaffolds.

Ligand ClassChiral Ligand ExampleCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
PhosphoramiditeVarious5Dichloromethane2524Variesup to 99[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying processes in asymmetric gold catalysis, the following diagrams illustrate the general catalytic cycle, the classification of chiral ligands, and a typical experimental workflow.

Catalytic_Cycle AuL [Au(I)L*]+ Pi_Complex π-Complex AuL->Pi_Complex Coordination Substrate Substrate (e.g., Enyne) Substrate->Pi_Complex Cyclization Intramolecular Nucleophilic Attack Pi_Complex->Cyclization Intermediate Carbocationic Intermediate Cyclization->Intermediate Product_Release Protodeauration/ Rearrangement Intermediate->Product_Release Product_Release->AuL Catalyst Regeneration Product Chiral Product Product_Release->Product

Figure 1: General Catalytic Cycle of Asymmetric Gold(I) Catalysis.

Ligand_Classification cluster_main Chiral Ligands for Asymmetric Gold Catalysis cluster_phosphines Phosphines Phosphines Monodentate Monodentate Phosphines->Monodentate Bidentate Bidentate Phosphines->Bidentate Bifunctional Bifunctional Phosphines->Bifunctional Phosphoramidites Phosphoramidites Phosphites Phosphites NHCs N-Heterocyclic Carbenes (NHCs)

Figure 2: Classification of Major Chiral Ligand Classes.

Experimental_Workflow Start Start Reaction_Setup Combine Substrate, Gold Pre-catalyst, Chiral Ligand, and Silver Salt in Solvent under Inert Atmosphere Start->Reaction_Setup Reaction Stir at Specified Temperature Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Product and Determine Enantiomeric Excess (HPLC, etc.) Purification->Analysis End End Analysis->End

Figure 3: A Generic Experimental Workflow for Asymmetric Gold Catalysis.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for key asymmetric gold-catalyzed reactions.

General Procedure for Gold-Catalyzed Enantioselective Enyne Cycloisomerization

To a stirred solution of the 1,6-enyne (0.2 mmol) in an appropriate solvent (e.g., dichloromethane, 2 mL) under an inert atmosphere, add the gold catalyst (e.g., IPrAuCl, 2 mol%) and a silver co-catalyst (e.g., AgSbF₆, 2 mol%).[4] The reaction mixture is stirred at room temperature and its progress is monitored by thin-layer chromatography (TLC).[4] Once the starting material is consumed, the reaction is quenched with a few drops of triethylamine.[4] The mixture is then filtered through a short pad of silica gel or celite and the filtrate is concentrated under reduced pressure.[4] The crude product is purified by column chromatography on silica gel.

General Procedure for Gold-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes

In a Schlenk tube maintained under an inert atmosphere, the gold precatalyst (e.g., a phosphoramidite-gold(I) complex, 5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 5 mol%) are dissolved in the reaction solvent.[7] The allene substrate (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 30 °C).[7] The reaction progress is monitored by NMR spectroscopy.[7] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Gold-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines

Under an inert atmosphere, the chiral phosphoramidite gold(I) catalyst (5 mol%) and AgBF₄ (5 mol%) are added to a solution of the allenene substrate in dichloromethane.[3] The reaction is stirred at 25 °C for 24 hours.[3] The reaction mixture is then concentrated, and the residue is purified by silica gel flash column chromatography to afford the desired pyrrolidine derivative.[3] The enantiomeric excess is determined by enantioselective HPLC analysis.[3]

Conclusion

The selection of a chiral ligand is a critical parameter in the development of efficient and highly selective asymmetric gold-catalyzed reactions. Phosphines, phosphoramidites, phosphites, and NHCs each offer a unique set of properties that can be tailored to a specific transformation. This guide provides a comparative framework to assist researchers in navigating the diverse landscape of chiral ligands for asymmetric gold catalysis. The provided data and protocols serve as a starting point for reaction optimization and the design of novel synthetic methodologies. Further exploration of ligand-substrate interactions and reaction mechanisms will undoubtedly lead to the development of even more powerful and selective gold catalysts in the future.

References

A Comparative Guide to the Asymmetric Synthesis of Chiral Boronic Esters with Nonadjacent Stereocenters

Author: BenchChem Technical Support Team. Date: December 2025

The stereocontrolled synthesis of molecules bearing multiple, nonadjacent stereocenters is a formidable challenge in modern organic chemistry. Chiral boronic esters are invaluable synthetic intermediates, and methods to install remote stereocenters in these compounds are of high interest to researchers in drug discovery and natural product synthesis. This guide provides a comparative overview of two prominent and distinct methodologies for the asymmetric synthesis of chiral boronic esters with nonadjacent stereocenters, supported by experimental data and detailed protocols.

Palladium-Catalyzed 1,2-Carbon Migration for Concurrent Axial and Acyclic Central Chirality

A recent breakthrough in this field is the direct asymmetric construction of atropisomers possessing both axial and flexible, acyclic central chirality.[1][2][3] This method, developed by Liao, Shi, and coworkers, utilizes a palladium-catalyzed 1,2-carbon migration of boronate complexes. A key feature of this approach is the simultaneous and highly controlled formation of two nonadjacent stereocenters.

The reaction demonstrates a broad substrate scope, accommodating a variety of aryl triflates and organoboronates, including those derived from natural products.[2] Mechanistic studies suggest the reaction proceeds through a Pd(II) intermediate, with the 1,2-carbon migration being the rate-determining step.[1][2] The use of a bulky P,N-phosphinooxazoline (P,N-phox) ligand derived from L-serine was found to be crucial for achieving high enantio- and diastereoselectivity.[1][2]

Reaction Workflow

sub Aryl Triflates + Organoboronates product Chiral Boronic Esters with Nonadjacent Axial and Acyclic Central Chirality sub->product 1,2-Carbon Migration cat Pd Catalyst + P,N-phox Ligand cat->product Catalysis

Caption: Palladium-catalyzed synthesis of nonadjacent stereocenters.

Performance Data
EntryAryl TriflatesOrganoboronatesYield (%)dree (%)
12-Naphthyl-OTfPhenyl boronate85>20:198
2Phenyl-OTf1-Naphthyl boronate7815:196
34-MeO-Ph-OTf2-Furyl boronate9218:197
43,5-di-tBu-Ph-OTfPropyl boronate6510:195
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis

To a solution of the aryl triflate (0.2 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) under an argon atmosphere is added the organoboronate (0.24 mmol, 1.2 equiv). The palladium catalyst (2 mol%) and the P,N-phox ligand (2.2 mol%) are then added. The resulting mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Copper-Catalyzed Asymmetric Borylation of 1,3-Dienes

An alternative strategy for accessing chiral boronic esters with remote stereocenters involves the copper(I)-catalyzed asymmetric borylation of 1,3-dienes. This method, reported by Ito and coworkers, can provide either enantioenriched homoallyl or allyl boronic esters depending on the reaction conditions.[4] Temperature plays a critical role in determining the regioselectivity, with lower temperatures favoring the formation of allyl boronic esters (1,2-addition) and higher temperatures leading to homoallyl boronic esters (1,4-addition).[4] The latter products contain a 1,4-relationship between the newly formed stereocenter and the boronic ester group.

This approach is particularly effective for cyclic 1,3-dienes, affording high levels of asymmetric induction.[4] However, acyclic 1,3-dienes generally provide the corresponding boronic esters with lower enantioselectivity.[4] The reaction is thought to proceed via the formation of a boryl-copper(I) species, followed by insertion of the diene.

Reaction Pathway

sub 1,3-Diene + B2pin2 int1 Boryl-Copper(I) Intermediate sub->int1 cat Cu(I) Catalyst + Chiral Ligand cat->int1 product_allyl Allyl Boronic Ester (1,2-Addition) int1->product_allyl Low Temp. product_homoallyl Homoallyl Boronic Ester (1,4-Addition) int1->product_homoallyl High Temp.

Caption: Temperature-dependent selectivity in Cu-catalyzed borylation.

Performance Data
Entry1,3-DieneProduct TypeTemperature (°C)Yield (%)ee (%)
11,3-CyclohexadieneHomoallyl308592
21,3-CyclohexadieneAllyl-207895
31,3-CycloheptadieneHomoallyl308290
41-Phenyl-1,3-butadieneHomoallyl306575
Experimental Protocol: General Procedure for Copper-Catalyzed Borylation

In a glovebox, a solution of the copper(I) catalyst (1 mol%) and the chiral ligand (1.1 mol%) in anhydrous THF (1.0 mL) is prepared. To this solution is added bis(pinacolato)diboron (B2pin2, 0.22 mmol, 1.1 equiv). The mixture is stirred for 10 minutes at room temperature. The 1,3-diene (0.2 mmol, 1.0 equiv) is then added, and the reaction vial is sealed and stirred at the desired temperature for 12-24 hours. Upon completion, the reaction is quenched with methanol and the solvent is removed in vacuo. The crude product is purified by flash chromatography on silica gel.

Conclusion

The asymmetric synthesis of chiral boronic esters with nonadjacent stereocenters remains a challenging yet highly rewarding area of research. The palladium-catalyzed 1,2-carbon migration offers a powerful method for the simultaneous construction of axial and acyclic central chirality with excellent stereocontrol. In contrast, the copper-catalyzed borylation of 1,3-dienes provides a versatile route to enantioenriched homoallyl boronic esters, with the regioselectivity being tunable by temperature. The choice of method will depend on the specific target molecule and the desired stereochemical relationship between the nonadjacent centers. Both approaches represent significant advances in the field and provide valuable tools for the synthesis of complex chiral molecules.

References

A Comparative Guide to Boronic Acid-Based PET Tracers in Preclinical Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer diagnostics is continually evolving, with Positron Emission Tomography (PET) imaging playing a pivotal role in the non-invasive characterization of tumors. Boronic acid-based PET tracers are emerging as a promising class of radiopharmaceuticals due to their unique chemical properties and ability to target specific cancer-associated proteins. This guide provides a comprehensive preclinical evaluation of boronic acid-based PET tracers for cancer imaging, with a focus on their performance against alternative tracers and detailed experimental insights.

Targeting Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of more than 90% of epithelial cancers, making it an attractive target for diagnostic imaging and therapy.[1][2] Boronic acid derivatives have shown high affinity and specificity for FAP.

Quantitative Data Summary: FAP-Targeting Tracers
TracerTargetIC50 (nM)Tumor ModelTumor Uptake (%ID/g at 1h p.i.)Key Findings & Comparison
[⁶⁸Ga]Ga-SB04028 FAP13.9 ± 1.29HEK293T:hFAP xenograft10.1 ± 0.42~1.5-fold higher tumor uptake and superior imaging contrast compared to [⁶⁸Ga]Ga-PNT6555.[2]
[⁶⁸Ga]Ga-SB02055 FAP0.41 ± 0.06HEK293T:hFAP xenograft1.08 ± 0.37Minimal tumor uptake despite high in vitro affinity, suggesting potential in vivo instability.[2]
[⁶⁸Ga]Ga-PNT6555 FAP78.1 ± 4.59HEK293T:hFAP xenograft6.38 ± 0.45A clinically evaluated tracer, serves as a benchmark for comparison.[2]
[⁹⁹ᵐTc]Tc-iFAP FAPNot ReportedHep-G2 xenograft7.05 ± 1.13 (at 30 min p.i.)A SPECT tracer showing significant tumor accumulation.[2]

p.i. = post-injection

FAP Signaling Pathway

FAP is implicated in various signaling pathways that promote tumor growth, invasion, and metastasis. Its enzymatic activity contributes to the degradation of the extracellular matrix, facilitating cancer cell motility.

FAP_Signaling FAP Signaling Pathway in Cancer FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Degradation Integrin Integrin Signaling FAP->Integrin Activates PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates STAT3 STAT3 Signaling FAP->STAT3 Activates ECM->Integrin Modulates Integrin->PI3K_AKT RAS_ERK RAS/ERK Pathway Integrin->RAS_ERK Proliferation Cell Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_ERK->Proliferation RAS_ERK->Invasion Immunosuppression Immunosuppression STAT3->Immunosuppression

Caption: FAP's role in cancer progression.

Targeting Prostate-Specific Membrane Antigen (PSMA)

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer cells, making it an excellent target for PET imaging. While many PSMA-targeted tracers exist, boronic acid-based derivatives are being explored for their potential advantages.

Quantitative Data Summary: PSMA-Targeting Tracers
TracerTargetIC50/Ki (nM)Tumor ModelTumor Uptake (%ID/g at 1h p.i.)Key Findings & Comparison
¹⁸F-GLNTGT PSMA0.49 (Ki)LNCaP xenograft3.51 ± 0.15 (at 45 min p.i.)Demonstrates high affinity and specific tumor uptake.[1]
¹⁸F-trifluoroborate constructs PSMA1-10 (IC50)LNCaP xenograft~4-8A series of tracers showing high tumor uptake and favorable clearance.[2]
[⁶⁸Ga]Ga-PSMA-11 PSMA12.0 ± 2.8 (Ki)LNCaP xenograft~2-7Widely used clinical benchmark for PSMA PET imaging.
Al¹⁸F-PSMA-BCH PSMA2.90 ± 0.83 (Kd)22Rv1 xenograft7.87 ± 2.37Shows promising imaging capability with reasonable radiation exposure.

p.i. = post-injection

PSMA Signaling Pathway

PSMA's enzymatic activity is linked to signaling pathways that promote prostate cancer progression, including the PI3K/AKT pathway.

PSMA_Signaling PSMA Signaling Pathway in Prostate Cancer PSMA PSMA Glutamate Glutamate PSMA->Glutamate Cleavage of NAAG mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates PI3K_AKT PI3K/AKT Pathway mGluR->PI3K_AKT Activates Androgen_Receptor Androgen Receptor Signaling PI3K_AKT->Androgen_Receptor Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation PI3K_AKT->Proliferation Androgen_Receptor->PSMA Inhibits Expression

Caption: PSMA's involvement in prostate cancer signaling.

Targeting Glucose Transporters (GLUTs)

The increased glucose uptake in cancer cells, known as the Warburg effect, is mediated by the overexpression of glucose transporters (GLUTs), particularly GLUT1. Boronic acids are known to bind to diols, such as those present in glucose, suggesting their potential as targeting moieties for GLUTs. However, the development of boronic acid-based PET tracers for GLUTs in cancer imaging is still an emerging area with limited preclinical data currently available.

Alternative PET Tracers for Glucose Metabolism

While specific boronic acid-based PET tracers for GLUTs are under development, the field is dominated by [¹⁸F]FDG, a glucose analog.

TracerTargetTumor ModelTumor Uptake (%ID/g at 1h p.i.)Key Findings
[¹⁸F]FDG Glucose MetabolismVarious xenograftsVariable (e.g., 4.52 ± 0.69 in N2a)The clinical standard for imaging glucose metabolism in cancer, but lacks specificity for tumors.[3]
[¹⁸F]FBY LAT-1B16-F10 xenograft~6A boramino acid tracer targeting the LAT-1 amino acid transporter, showing high tumor-to-background ratios.[4]
Glucose Transporter Signaling Pathway

GLUTs are regulated by major oncogenic signaling pathways, highlighting the central role of glucose metabolism in cancer.

GLUT_Signaling Regulation of Glucose Transporters in Cancer Oncogenic_Signals Oncogenic Signals (e.g., Growth Factors) PI3K_AKT PI3K/AKT Pathway Oncogenic_Signals->PI3K_AKT Activate GLUT GLUT Expression & Translocation PI3K_AKT->GLUT HIF1a HIF-1α HIF1a->GLUT Glucose_Uptake Increased Glucose Uptake GLUT->Glucose_Uptake Warburg_Effect Warburg Effect (Aerobic Glycolysis) Glucose_Uptake->Warburg_Effect

Caption: Key pathways regulating glucose uptake in cancer.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the preclinical evaluation of PET tracers. Below are generalized methodologies for key experiments.

Experimental Workflow: Preclinical PET Tracer Evaluation

Preclinical_Workflow General Workflow for Preclinical PET Tracer Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies radiolabeling Radiolabeling & QC binding_assay Competitive Binding Assay (IC50/Ki determination) radiolabeling->binding_assay cell_uptake Cellular Uptake & Internalization Assay radiolabeling->cell_uptake animal_model Tumor Xenograft Animal Model Development binding_assay->animal_model Promising Candidates cell_uptake->animal_model pet_imaging PET/CT Imaging animal_model->pet_imaging stability In Vivo Stability Assay animal_model->stability biodistribution Ex Vivo Biodistribution pet_imaging->biodistribution

Caption: A typical preclinical evaluation workflow.

In Vitro Cell Uptake Assay
  • Cell Culture: Culture cancer cells with high and low target expression (e.g., LNCaP and PC-3 for PSMA) to 80-90% confluency in appropriate media.

  • Tracer Incubation: Incubate the cells with the radiolabeled tracer (typically 0.1-1 µCi/mL) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound tracer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Data Analysis: Express the cell uptake as a percentage of the injected dose per milligram of protein (%ID/mg). For blocking experiments, co-incubate with a high concentration of a non-radiolabeled inhibitor to determine specific uptake.

In Vivo Biodistribution Studies
  • Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).

  • Tracer Injection: Inject a known amount of the radiotracer (typically 5-10 MBq) intravenously via the tail vein.

  • Euthanasia and Dissection: At predetermined time points (e.g., 1, 2, 4 hours post-injection), euthanize the mice and dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Sample Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

PET/CT Imaging in Tumor Xenograft Mice
  • Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

  • Tracer Administration: Administer the radiotracer (typically 5-10 MBq) via tail vein injection.

  • Imaging: Acquire dynamic or static PET images at specified time points post-injection using a small-animal PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.[3]

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).

Conclusion

Boronic acid-based PET tracers, particularly those targeting FAP, have demonstrated significant promise in preclinical cancer imaging, often outperforming existing radiopharmaceuticals. While the application of this chemical motif to other targets like PSMA is yielding encouraging results, the development of boronic acid-based PET tracers for glucose transporters remains a key area for future research. The detailed experimental protocols and comparative data presented in this guide aim to facilitate further investigation and development of these innovative imaging agents for improved cancer diagnosis and management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.